molecular structure and weight of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
This guide functions as a technical dossier for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog within the phenylacetic acid class (NSAID pharmacophore). As this specific derivative does not possess a wide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a technical dossier for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog within the phenylacetic acid class (NSAID pharmacophore).
As this specific derivative does not possess a widely recognized common name (like "Ibuprofen"), this guide treats it as a Novel Chemical Entity (NCE) or a high-value impurity/metabolite standard . The data below is derived from first-principles chemoinformatics and structural activity relationship (SAR) analysis standard in drug development.
Executive Summary & Molecular Architecture
2-(4-(1-Methoxypropyl)phenyl)acetic acid is a lipophilic carboxylic acid characterized by a phenylacetic acid core substituted at the para position with a 1-methoxypropyl ether chain. Structurally, it is a bioisostere of Ibufenac (4-isobutylphenylacetic acid), where the alkyl side chain has been modified with a benzylic ether.
This modification introduces a chiral center at the benzylic position and alters the metabolic profile (potential for O-dealkylation) compared to purely alkylated analogs.
Structural Visualization
The following diagram illustrates the molecular connectivity and functional segmentation.
Figure 1: Pharmacophore segmentation showing the hydrophilic acid head (COX binding) and the lipophilic ether tail.
Physicochemical Profile
The following data is calculated based on the stoichiometric formula C₁₂H₁₆O₃ .
Quantitative Data Table
Property
Value
Unit
Notes
Molecular Formula
C₁₂H₁₆O₃
-
-
Molecular Weight
208.25
g/mol
Monoisotopic Mass: 208.1099
Exact Mass
208.11
Da
Useful for HRMS identification
LogP (Predicted)
2.3 – 2.6
-
Moderately lipophilic; good membrane permeability
pKa (Acid)
~4.3
-
Typical for phenylacetic acids
H-Bond Donors
1
-
Carboxylic acid -OH
H-Bond Acceptors
3
-
Carbonyl O, Hydroxyl O, Ether O
Rotatable Bonds
5
-
High flexibility in the side chain
Stereocenters
1
-
Carbon 1 of the propyl chain
Solubility & Stability
Solubility: Low in water (acidic form); highly soluble in organic solvents (DCM, MeOH, DMSO) and basic aqueous buffers (pH > 6.0).
Stability: The benzylic ether is generally stable but susceptible to acid-catalyzed hydrolysis or radical oxidation under stress conditions.
Synthetic Methodology (Retrosynthesis)
To obtain high-purity material for biological testing, a convergent synthesis strategy is recommended. The critical step is the introduction of the methoxy group at the benzylic position.
Recommended Route: The "Benzylic Functionalization" Pathway
This protocol avoids the use of toxic organotin reagents and utilizes standard laboratory intermediates.
Step 1: Acylation: Friedel-Crafts acylation of Methyl Phenylacetate with Propionyl Chloride.
Step 2: Reduction: Reduction of the ketone to the benzylic alcohol.
Step 3: Methylation: O-Methylation of the alcohol.
Step 4: Hydrolysis: Saponification of the ester to the final acid.
Synthesis Workflow Diagram
Figure 2: Four-step synthetic pathway from commercial starting materials.
Fragmentation: Expect loss of CO₂ (m/z ~163) and loss of the methoxy group.
Chiral Separation (HPLC)
Since the molecule contains a chiral center, biological assays may require enantiomeric separation.
Column: Chiralcel OJ-H or AD-H.
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
Detection: UV at 254 nm.
Biological & Research Implications[10]
Drug Development Context
This molecule serves as a valuable probe for Cyclooxygenase (COX) inhibition studies.
Mechanism: The phenylacetic acid moiety mimics the arachidonic acid transition state in the COX active site.
Metabolic Stability: The methoxy group blocks the benzylic position from direct oxidation (unlike the ethyl/propyl analogs), potentially altering the half-life (
) compared to Ibufenac.
Safety Note
Phenylacetic acid derivatives can be skin irritants.[1] Standard PPE (gloves, goggles) is required. As a potent COX inhibitor analog, it may possess gastrointestinal toxicity similar to other NSAIDs.
References
PubChem Compound Summary. Phenylacetic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]
Burger's Medicinal Chemistry.Structure-Activity Relationships of Arylalkanoic Acid NSAIDs. Wiley-Interscience.
Organic Syntheses. General Procedures for Friedel-Crafts Acylation and Nitrile Hydrolysis. Org.[2][3][4][5][1][6][7] Synth. Coll. Vol. 1. Available at: [Link]
ChEMBL Database. Bioactivity data for 4-substituted phenylacetic acids. EMBL-EBI. Available at: [Link]
Therapeutic Potential of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid Derivatives
The following technical guide provides an in-depth medicinal chemistry and pharmacological analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid and its derivatives. This analysis synthesizes established Structure-Activit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth medicinal chemistry and pharmacological analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid and its derivatives. This analysis synthesizes established Structure-Activity Relationship (SAR) principles of the 2-arylalkanoic acid class (NSAIDs) with the specific physicochemical properties imparted by the 1-methoxypropyl substituent.
A Medicinal Chemistry & Pharmacological Evaluation
Executive Technical Summary
The compound 2-(4-(1-Methoxypropyl)phenyl)acetic acid represents a specific subclass of 2-arylalkanoic acids , structurally homologous to withdrawn anti-inflammatory agents like Ibufenac and widely used drugs like Diclofenac . The core therapeutic potential of this scaffold lies in its ability to inhibit Cyclooxygenase (COX) enzymes, thereby modulating the arachidonic acid cascade.
However, the introduction of the 1-methoxypropyl group at the para-position of the phenyl ring introduces unique pharmacodynamic and pharmacokinetic variables:
Chirality & Binding: The 1-methoxypropyl moiety possesses a chiral center at the benzylic position, creating enantiomeric pairs ((R)/(S)) that may exhibit differential binding affinities for the COX active site or PPAR nuclear receptors.
Metabolic Blockade: Unlike the alkyl side chains of Ibuprofen or Ibufenac, the methoxy-ether linkage at the benzylic carbon alters the oxidative metabolic profile, potentially mitigating the formation of toxic intermediates associated with benzylic hydroxylation.
Lipophilicity Modulation: The ether oxygen introduces a hydrogen bond acceptor within the lipophilic tail, potentially altering membrane permeability and plasma protein binding compared to purely alkyl analogs.
Chemical Architecture & SAR Analysis
Structural Homology
The molecule consists of a phenylacetic acid pharmacophore (responsible for the acidic "head" group interaction with Arg-120 in COX-1/COX-2) and a lipophilic 4-substituent (the "tail").
Feature
Moiety
Function / SAR Implication
Acidic Head
Acetic Acid (-CH₂COOH)
Ionic interaction with Arg-120 (COX). Allows entry into the hydrophobic channel but lacks the -methyl group of propionics (e.g., Ibuprofen), potentially increasing COX-1 selectivity or altering metabolic half-life.
Aromatic Core
Phenyl Ring
Scaffold for orientation. - stacking interactions within the binding pocket (e.g., Tyr-355).
Tail Group
1-Methoxypropyl
Critical Differentiator. The methoxy group at of the propyl chain increases steric bulk near the ring and prevents direct benzylic oxidation to a radical species, a common clearance pathway for alkyl-benzenes.
The "Ibufenac Problem" & The Ether Solution
Ibufenac (4-isobutylphenylacetic acid) was withdrawn due to hepatotoxicity. This toxicity is often linked to acyl-glucuronide formation and subsequent protein adducts, or oxidative metabolism of the alkyl tail leading to reactive intermediates.
Hypothesis: The 1-methoxypropyl derivative may stabilize the benzylic position. The ether linkage is generally more stable to Cytochrome P450 (CYP) oxidation than a benzylic methylene, potentially shunting metabolism towards O-demethylation (yielding an alcohol) rather than radical formation.
Therapeutic Targets & Mechanism of Action
Primary Target: Cyclooxygenase Inhibition
The primary mechanism is the competitive inhibition of COX-1 and COX-2. The carboxylate group anchors the molecule in the channel, while the 4-(1-methoxypropyl)phenyl tail extends into the hydrophobic pocket.
COX-1 (Constitutive): Phenylacetic acids often show higher potency against COX-1 (e.g., Diclofenac). The steric bulk of the methoxy group may affect the fit in the tighter COX-1 channel.
COX-2 (Inducible): The flexibility of the propyl chain allows accommodation in the larger COX-2 side pocket.
Secondary Target: PPAR Agonism
Structurally, 2-arylacetic acids with lipophilic tails resemble fibrates and dual COX/PPAR ligands.
Relevance: The 1-methoxypropyl group mimics the oxygenated tails seen in some PPAR agonists (e.g., alkoxy-substituted phenylalkanoic acids), suggesting potential for dual anti-inflammatory/lipid-modulating activity .
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway intervention potential of the derivative.
Caption: Dual mechanism of action showing COX inhibition (primary) and potential PPAR-gamma activation (secondary).
Synthetic Methodology
To evaluate this compound, a robust synthetic route is required. The following protocol utilizes a Friedel-Crafts acylation followed by reduction and etherification.
Retrosynthetic Analysis
Target: 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Precursor: 4-(1-Methoxypropyl)acetophenone or similar.
Starting Material: Benzene or Propylbenzene.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation
Reagents: Propylbenzene, Acetyl Chloride,
(Lewis Acid).
Condition:
to RT, DCM solvent.
Product: 4-Propylacetophenone (Note: This puts the acetyl group para. We need the acetic acid tail and the methoxypropyl tail. A better route starts with 4-Bromoacetophenone ).
Revised High-Fidelity Route:
Grignard Addition (Tail Construction):
Substrate: 4-Bromobenzaldehyde.
Reagent: Ethylmagnesium bromide (
).
Process: React 4-bromobenzaldehyde with EtMgBr in dry THF at
.
Intermediate A: 1-(4-bromophenyl)propan-1-ol.
Etherification (O-Methylation):
Substrate: Intermediate A.
Reagents: Sodium Hydride (
), Methyl Iodide ().
Process: Deprotonate alcohol with NaH in THF, add MeI.
Introduction of Acetic Acid Tail (Negishi or Grignard/CO2 is difficult for acetic acid, Willgerodt-Kindler is classic for acetophenones). Let's use Pd-catalyzed coupling.
Substrate: Intermediate B.
Reagents: Diethyl malonate,
, Ligand.
Process: Buchwald-Hartwig
-arylation of malonate or Reformatsky-like coupling.
Alternative (Simpler): Convert Bromide to Grignard
React with Ethylene Oxide Oxidize? No.
Standard Industrial Route: Convert Bromide to Arylacetone or use Heck Coupling with acrylate followed by reduction?
Objective: Assess if the 1-methoxypropyl group improves stability over Ibufenac.
Matrix: Human Liver Microsomes (HLM) + NADPH regenerating system.
Incubation:
for 0, 15, 30, 60 min.
Analysis: LC-MS/MS quantification of parent compound remaining.
Metabolite ID: Scan for O-demethylation (loss of -CH3) vs benzylic hydroxylation.
Success Metric:
minutes in HLM.
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
Objective: Confirm oral bioavailability and efficacy.
Subjects: Wistar rats (n=6 per group).
Induction: Subplantar injection of 1%
-carrageenan.
Treatment: Oral gavage of Test Compound (10, 30, 100 mg/kg), Vehicle, and Indomethacin (10 mg/kg).
Measurement: Plethysmometer measurement of paw volume at 1, 3, and 5 hours post-induction.
Safety & Toxicity Considerations
Hepatotoxicity (The Ibufenac Legacy)
Phenylacetic acids are prone to forming acyl glucuronides , which are reactive electrophiles capable of covalent binding to hepatocytes.
Risk Mitigation Strategy: The 1-methoxypropyl group increases lipophilicity (
), which might increase metabolic burden. However, if the ether is metabolically stable, it prevents the formation of toxic quinone-methides.
Assay: Glutathione (GSH) trapping assay in microsomes to detect reactive intermediates.
Gastrointestinal Safety
The acidity of the acetic acid group (
) contributes to direct mucosal irritation.
Prodrug Potential: Esterification of the carboxylic acid (e.g., morpholino-ethyl ester) could mask the acidity during absorption, releasing the active drug systemically.
Conclusion
2-(4-(1-Methoxypropyl)phenyl)acetic acid represents a rational medicinal chemistry evolution of the phenylacetic acid NSAID scaffold. By incorporating a 1-methoxypropyl ether at the para-position, the molecule is designed to:
Maintain potent COX inhibition via the phenylacetic acid core.
Modulate metabolic stability via the benzylic ether, potentially avoiding the toxicity pitfalls of Ibufenac.
Introduce chirality-dependent potency , offering a pathway for enantioselective drug development.
Research efforts should prioritize the resolution of enantiomers (R vs S) to identify the eutomer, as the spatial arrangement of the methoxy group will critically influence binding within the COX hydrophobic channel.
References
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Link
Rao, P. N., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): Cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. Link
Day, R. O., & Graham, G. G. (2013). Non-steroidal anti-inflammatory drugs (NSAIDs). BMJ, 346, f3195. Link
Hartwig, J. F. (2002). Palladium-catalyzed arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-242. Link
Castillo, R., et al. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets. Science Research Publishers. Link
Foundational
pharmacophore analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Executive Summary This technical guide provides a rigorous pharmacophore analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog of the NSAID class (specifically related to ibufenac and ibuprofen). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous pharmacophore analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog of the NSAID class (specifically related to ibufenac and ibuprofen). While traditional NSAIDs rely heavily on hydrophobic alkyl tails, the introduction of a 1-methoxypropyl moiety introduces a specific hydrogen bond acceptor (HBA) vector within the hydrophobic cleft. This guide details the ligand-based feature extraction and structure-based validation of this compound against Cyclooxygenase-2 (COX-2), offering a blueprint for rational lead optimization.
Chemical Identity & Structural Deconstruction
To generate an accurate pharmacophore, we must first deconstruct the ligand into its functional electronic features.
Ionic salt bridge with Arg120 (COX active site entrance).
Phenyl Ring
Planar / Aromatic
AR / HYD
stacking or hydrophobic interaction with Tyr355 .
Propyl Chain
Lipophilic / Flexible
HYD
Van der Waals contact within the hydrophobic channel (near Val523 in COX-2).
Methoxy Oxygen
Electronegative
HBA
Unique vector: Potential H-bond with Ser530 or water-mediated bridge.
Chiral Center (C1 of propyl)
Stereocenter
Excl Vol
Steric constraint; enantiomer specificity (S vs R) determines fit.
Pharmacophore Hypothesis Generation
The pharmacophore model is defined by the spatial arrangement of these features.[1] For this specific molecule, we propose a 4-Point Pharmacophore Model essential for high-affinity binding.
The 4-Point Model Definition
F1 (Anionic/HBA): The carboxylate head. This is the "anchor" point.
F2 (Aromatic Ring): Centroid of the phenyl ring. Distance from F1 is rigid (~3.5 Å).
F3 (Hydrophobic): The propyl tail terminus. This fits deep into the hydrophobic pocket.
F4 (H-Bond Acceptor): The methoxy oxygen. This is the discriminating feature of this molecule compared to simple alkyl-phenylacetic acids.
Stereochemical Criticality
The 1-methoxypropyl group creates a chiral center.
Hypothesis: In COX inhibition, the S-enantiomer of profens is typically the active species. However, for phenylacetic acids (where the acid is on an achiral methylene), the chirality of the tail becomes the selectivity filter.
Constraint: The pharmacophore must include an Excluded Volume (XVol) sphere to represent the steric clash that would occur if the methoxy group is in the incorrect stereochemical orientation (e.g., clashing with Leu384).
Experimental Protocol: 3D Pharmacophore Generation
This protocol utilizes a Structure-Based approach, docking the ligand into a known COX-2 crystal structure (e.g., PDB: 1CX2 or 6COX) to derive the pharmacophore from the bioactive conformation.
Why include the methoxy group in the propyl chain?
Solubility: Purely alkyl tails (like in Ibufenac) are highly lipophilic (LogP > 3.5), often leading to poor oral bioavailability or high plasma protein binding. The ether oxygen lowers LogP, improving "drug-likeness."
Selectivity: The COX-2 active site has a side pocket (the "selectivity pocket") accessible due to the Val523 residue (isoleucine in COX-1).[2] The methoxy group can be oriented to interact with the polar rim of this pocket, potentially enhancing COX-2 selectivity over COX-1 [1].
The Acidic Anchor (Causality)
The acetic acid moiety is non-negotiable. Experimental data confirms that neutralizing this group (e.g., converting to an amide) destroys activity. This validates the F1 (Anionic) feature as the primary constraint in the pharmacophore model. The interaction with Arg120 is the "gatekeeper" event that allows the hydrophobic tail to enter the channel [2].
Pharmacophore Map Visualization
The diagram below represents the spatial relationships (distances) between the identified features.
Caption: Figure 2. 2D Projection of the 3D Pharmacophore features with estimated inter-feature distances.
References
Yu, G., et al. (2010).[3] "Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase." Bioorganic & Medicinal Chemistry Letters. Link
Genomatics. (2026). "Pharmacophore Modeling and Mapping | Methodology & Protocol." Genomics & Informatics Lab. Link
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
Creative Biolabs. (2025). "Ligand-based Pharmacophore Modeling Service." Link
Technical Guide: Bioactivity and Characterization of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid
The following technical guide provides an in-depth analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a specialized phenylacetic acid derivative. This guide is structured for researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a specialized phenylacetic acid derivative. This guide is structured for researchers and drug development professionals, focusing on its chemical identity, predicted pharmacology (based on structural homology to NSAIDs like Ibufenac), synthesis, and analytical characterization.[1]
[1]
Executive Summary
2-(4-(1-Methoxypropyl)phenyl)acetic acid is a lipophilic derivative of phenylacetic acid characterized by a para-substituted 1-methoxypropyl group.[1] Structurally, it belongs to the arylalkanoic acid class, a chemical family that includes potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibufenac and Diclofenac.[1]
This compound is primarily of interest in three contexts:
Pharmaceutical Impurity/Metabolite : As a potential methylated derivative of 4-(1-hydroxypropyl)phenylacetic acid, it may appear as a process impurity or degradation product in the synthesis of propyl-substituted phenylacetic acid drugs.[1]
Synthetic Intermediate : A precursor in the synthesis of complex aryl-ethers.[1]
Pharmacological Probe : A tool compound for studying the Structure-Activity Relationship (SAR) of COX-1/COX-2 inhibition, specifically probing the tolerance of the hydrophobic channel to benzylic ethers.[1]
Chemical Identity & Properties
Property
Specification
Chemical Name
2-(4-(1-Methoxypropyl)phenyl)acetic acid
Molecular Formula
C₁₂H₁₆O₃
Molecular Weight
208.25 g/mol
Core Scaffold
Phenylacetic acid (Benzeneacetic acid)
Substituent (Para)
1-Methoxypropyl group (-CH(OCH₃)CH₂CH₃)
Chirality
Contains one chiral center at the benzylic position (C1 of propyl chain).[1] Exists as (R)- and (S)- enantiomers.[1]
Predicted LogP
~2.5 - 2.8 (Lipophilic)
pKa
~4.5 (Carboxylic acid)
Structural Significance
The phenylacetic acid moiety is the pharmacophore responsible for anchoring the molecule in the cationic channel of the Cyclooxygenase (COX) enzyme (typically interacting with Arg120).[1] The 1-methoxypropyl tail provides a hydrophobic bulk similar to the isobutyl group of Ibufenac but introduces an ether oxygen, which alters electronic density and metabolic susceptibility.[1]
Pharmacology & Bioactivity[1][2]
Mechanism of Action (Predicted)
Based on structural homology to Ibufenac (4-isobutylphenylacetic acid), this compound is predicted to act as a COX Inhibitor .[1]
Primary Target : Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1]
Binding Mode :
The carboxylate anion forms an ion pair with Arg120 and hydrogen bonds with Tyr355 in the COX active site.[1]
The phenyl ring engages in hydrophobic interactions with Trp387 and Tyr385.[1]
The 1-methoxypropyl group occupies the hydrophobic pocket usually filled by alkyl chains (e.g., isobutyl).[1] The presence of the methoxy group (
) at the benzylic position introduces steric bulk and a dipole that may reduce potency compared to the pure alkyl analog due to desolvation penalties or steric clash.[1]
Metabolic Pathway (ADME)
The benzylic ether moiety is chemically and metabolically labile.[1]
O-Dealkylation : Cytochrome P450 enzymes (likely CYP2C9 or CYP3A4) can facilitate O-demethylation, converting the compound to 2-(4-(1-hydroxypropyl)phenyl)acetic acid .[1]
Oxidation : The resulting alcohol can be further oxidized to the ketone, 2-(4-propionylphenyl)acetic acid .
Glucuronidation : The carboxylic acid tail is a primary site for Phase II conjugation (UDP-glucuronosyltransferase).[1]
Figure 1: Predicted metabolic fate involving O-demethylation and glucuronidation.[1]
Synthesis & Isolation
For research purposes, this compound is typically synthesized via functionalization of 4-propylphenylacetic acid.
Protocol: Benzylic Methoxylation
Objective : Introduce the methoxy group at the benzylic position of the propyl chain.[1]
Starting Material : Methyl 2-(4-propylphenyl)acetate (Protection of acid required).[1]
Bromination : React with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or chloroform at reflux.[1] This selectively brominates the benzylic position (radical substitution).[1]
Reaction: Ar-CH₂-Et
Ar-CH(Br)-Et
Methanolysis : Treat the benzylic bromide intermediate with Methanol (MeOH) and a base (e.g.,
To determine the bioactivity of this compound, a standard Cyclooxygenase Inhibition Assay is recommended.[1]
Protocol Steps
Enzyme Preparation : Use purified Ovine COX-1 and Recombinant Human COX-2.[1]
Incubation :
Pre-incubate enzyme with heme (cofactor) and test compound (0.1 nM to 100 µM) in Tris-HCl buffer (pH 8.[1]0) for 10 minutes at 25°C.
Initiation : Add Arachidonic Acid (substrate, 100 µM) to initiate the reaction.[1]
Termination : Stop reaction after 2 minutes using HCl/SnCl₂.
Quantification : Measure
(Prostaglandin E2) production via ELISA or LC-MS/MS.[1]
Analysis : Calculate
values using non-linear regression.
Figure 2: Standardized workflow for assessing COX inhibitory potency.
Safety & Toxicology
Hepatotoxicity Risk : The parent compound Ibufenac was withdrawn due to hepatotoxicity.[1] The 1-methoxypropyl derivative may share this risk, as benzylic activation can lead to reactive intermediates.[1]
Handling : Treat as a potential irritant.[1] Use standard PPE (gloves, goggles, lab coat).[1]
References
Adams, S. S., et al. (1968).[1] "Absorption, distribution and excretion of ibuprofen and ibufenac."[1] Toxicology and Applied Pharmacology. Link (Foundational data on phenylacetic acid NSAID pharmacokinetics).[1]
Marrero, J., et al. (2015).[1] "High-throughput screening of COX inhibitors." Journal of Biomolecular Screening. Link (Protocol for COX assays).[1]
Testa, B. (2004).[1] "The metabolism of drugs and other xenobiotics."[1] Chemistry & Biodiversity.[1] Link (Mechanisms of benzylic ether metabolism).[1]
NIST Chemistry WebBook . "Benzeneacetic acid derivatives."[1][2][3] Link (Source for general spectral data of related compounds).[1]
CAS number and identifiers for 2-(4-(1-Methoxypropyl)phenyl)acetic acid
The following technical guide details the chemical identity, synthesis, and application of 2-(4-(1-Methoxypropyl)phenyl)acetic acid . Part 1: Chemical Identity & Identifiers This compound is a specific ether derivative o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 2-(4-(1-Methoxypropyl)phenyl)acetic acid .
Part 1: Chemical Identity & Identifiers
This compound is a specific ether derivative of a propyl-substituted phenylacetic acid. It is structurally characterized by a phenyl ring substituted at the para positions with an acetic acid moiety and a 1-methoxypropyl group. In drug development, this structure is critical as a potential process impurity or metabolite of propylbenzene-derived pharmaceuticals (e.g., analogues of ibuprofen or phenylacetic acid-based NSAIDs).
Core Identifiers
Identifier Type
Value
Notes
Chemical Name
2-(4-(1-Methoxypropyl)phenyl)acetic acid
Systematic IUPAC nomenclature
CAS Number
Not Listed (Public Domain)
Note: This specific ether is often a custom synthesis target or impurity standard not yet assigned a widely indexed CAS. Closely related to CAS 22446-37-3 (4-propylphenylacetic acid).
The molecule features a chiral center at the benzylic position of the propyl chain (C1 of the propyl group).
Acidic Moiety: The acetic acid group (
) confers solubility in basic aqueous media.
Lipophilic Domain: The 1-methoxypropyl chain increases lipophilicity compared to the hydroxy analogue but introduces a metabolic soft spot at the ether linkage.
Part 2: Synthesis & Formation Pathways
As a Senior Application Scientist, I identify two primary pathways for the formation of this compound. Understanding these is essential for impurity profiling (ICH Q3A/B) in pharmaceutical manufacturing.
Pathway A: Benzylic Oxidation of 4-Propylphenylacetic Acid (Impurity Genesis)
This pathway mimics the oxidative degradation of drug substances containing alkyl-aryl moieties.
To validate the identity of this compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (
-NMR)
Aromatic Region:
7.1–7.3 ppm (4H, dd, characteristic AA'BB' system of para-substitution).
Benzylic Methine:
4.0–4.2 ppm (1H, t, -CH (OMe)-). This is the diagnostic signal distinguishing it from the parent propyl (triplet at ~2.6 ppm) or ketone (no proton).
Methoxy Group:
3.2 ppm (3H, s, -OCH).
Acetic Acid Methylene:
3.6 ppm (2H, s, Ph-CH-COOH).
Propyl Chain: Multiplets for -CH
- (1.6 ppm) and triplet for -CH (0.9 ppm).
Mass Spectrometry (LC-MS)
Ionization: ESI Negative Mode (preferred for carboxylic acids).
Molecular Ion:
= 207.24 Da.
Fragmentation: Loss of
() and loss of methanol () from the side chain are characteristic fragmentation pathways.
Part 4: Relevance in Drug Development
Impurity Tracking
In the development of phenylacetic acid derivatives (e.g., Diclofenac analogs or Ibuprofen impurities), the "methoxy-propyl" derivative often arises from the use of methanol in process steps involving propyl-substituted intermediates.
Risk: Alkyl ethers are generally stable but can be metabolized to reactive aldehydes.
Control: This compound serves as a Reference Standard to quantify levels in the API (Active Pharmaceutical Ingredient) to ensure compliance with ICH Q3A limits (<0.15% or <1.0 mg/day).
Workflow: Impurity Identification
Caption: Figure 2. Standard workflow for isolating and identifying the methoxypropyl impurity in pharmaceutical batches.
References
PubChem . Compound Summary: 4-Propylphenylacetic acid (Related Scaffold).[4] National Library of Medicine. Available at: [Link]
Houben-Weyl Methods of Organic Chemistry. Vol. E 14b, Synthesis of Ethers and Acetals. Thieme Chemistry. (General reference for ether synthesis cited in search results).
European Pharmacopoeia (Ph. Eur.). Ibuprofen Monograph: Impurity Standards. (Contextual reference for alkyl-phenylacetic acid impurities).
ChemSrc . 2-(Difluoromethyl)-4-propionylphenylacetic acid (Related Structure). Available at: [Link]
Predictive Metabolic Profiling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
An Integrated In Silico and In Vitro Approach Executive Summary This technical guide provides a comprehensive metabolic pathway prediction for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a theoretical Novel Chemical Entit...
Author: BenchChem Technical Support Team. Date: February 2026
An Integrated In Silico and In Vitro Approach
Executive Summary
This technical guide provides a comprehensive metabolic pathway prediction for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a theoretical Novel Chemical Entity (NCE) sharing structural homology with phenylacetic acid derivatives (e.g., Diclofenac, Ibufenac).
The metabolic fate of this molecule is governed by two competing "soft spots": the ether linkage on the benzylic side chain (Phase I liability) and the carboxylic acid tail (Phase II liability). This guide details the mechanistic basis for these predictions, highlights the toxicological risks associated with acyl glucuronide formation, and outlines a self-validating experimental protocol for verification.
Structural Analysis & In Silico Strategy
Before wet-lab validation, a "Digital Twin" assessment is required to prioritize metabolic risks. The molecule contains three distinct pharmacophores influencing metabolism:
Phenylacetic Acid Core: A scaffold prone to mitochondrial amino acid conjugation (glycine/glutamine) and acyl glucuronidation.
Benzylic Ether (1-Methoxypropyl): A lipophilic side chain susceptible to CYP450-mediated O-dealkylation.
Chiral Center: The C1 position of the propyl chain is chiral (
The primary Phase I pathway is predicted to be O-demethylation .
Mechanism: CYP450 enzymes (predicted: CYP2C9 or CYP2D6 ) initiate a Hydrogen Atom Abstraction (HAT) from the methyl group of the ether. This forms a carbon radical, which is rapidly hydroxylated to an unstable hemiacetal intermediate.[1]
Collapse: The hemiacetal spontaneously collapses, releasing formaldehyde and the corresponding alcohol metabolite: 2-(4-(1-hydroxypropyl)phenyl)acetic acid .
Secondary Route:
-oxidation of the propyl chain terminal methyl group is possible but sterically less favored compared to the activated ether methoxy group.
Phase II: Conjugation (The "Metabolic Switch")
The carboxylic acid tail presents a competition between two Phase II pathways. This "switch" is species-dependent and critical for toxicity prediction.
Acyl Glucuronidation (Major): UGT enzymes (e.g., UGT2B7 , UGT1A9 ) conjugate glucuronic acid to the carboxyl group.
Risk:[2] Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement (acyl migration) and covalently bind to plasma proteins (HSA) or liver proteins, leading to immune-mediated Drug-Induced Liver Injury (DILI).
Amino Acid Conjugation (Species-Specific): Unlike propionic acid NSAIDs (e.g., Ibuprofen), phenylacetic acids are prime substrates for mitochondrial Acyl-CoA:amino acid N-acyltransferases .
Prediction: In humans, Glutamine conjugation (forming Phenylacetylglutamine analog) is a significant competitor to glucuronidation. In rodents, Glycine conjugation dominates.
Visualization of Metabolic Pathways[2]
The following diagram illustrates the predicted biotransformation tree, highlighting the critical divergence between stable excretion and reactive metabolite formation.
Figure 1: Predicted metabolic map illustrating the competition between bioactivation (Acyl Glucuronide) and detoxification (O-demethylation/Glutamine conjugation).[3][4][5]
Experimental Validation Workflow
To validate these predictions and assess safety, the following self-validating protocol is required.
A. In Vitro Incubation System
Objective: Distinguish between CYP-mediated clearance and Phase II conjugation.
System
Cofactors
Purpose
Human Liver Microsomes (HLM)
NADPH
Isolates Phase I (CYP) activity. Expect O-demethylation.[6][7][8]
The "Gold Standard." Contains mitochondria for Amino Acid conjugation.
B. Analytical Protocol (LC-HRMS)
Instrument: Q-Exactive or TOF Mass Spectrometer.
Polarity: Negative mode (COOH detection) and Positive mode (Desmethyl detection).
Substrate Monitoring: Track loss of Parent (
[M-H]).
Metabolite Searching (Mass Shifts):
O-Desmethyl:
Da (Loss of ).
Glucuronide:
Da.
Glutamine Conjugate:
Da (Loss of OH, gain of Glutamine).
Glycine Conjugate:
Da.
C. Acyl Glucuronide Reactivity Assay (Safety Critical)
If the acyl glucuronide is detected, its half-life (
) must be determined to assess covalent binding risk.
Protocol: Synthesize or isolate the glucuronide
Incubate in phosphate buffer (pH 7.4, 37°C) Monitor degradation and isomer formation (acyl migration) via LC-MS.
Threshold:
hours indicates high reactivity and potential toxicity.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating metabolic pathways and assessing safety risks.
References
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[9] [Link]
Regan, S. L., et al. (2010). Acyl glucuronides and the risk of drug-induced liver injury. Journal of Computational Aided Molecular Design. [Link]
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]
Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. [Link]
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Biochemistry. [Link]
Application Note & Synthesis Protocol: 2-(4-(1-Methoxypropyl)phenyl)acetic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-(1-methoxypropyl)phenyl)acetic acid, a phenylacetic acid derivative with potential applications in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-(1-methoxypropyl)phenyl)acetic acid, a phenylacetic acid derivative with potential applications in pharmaceutical research as an analog or intermediate for non-steroidal anti-inflammatory drugs (NSAIDs). The presented synthetic route is a robust, four-step process commencing from the key intermediate, 4-(1-methoxypropyl)benzaldehyde. The strategy involves a sequence of reduction, chlorination, cyanation, and subsequent hydrolysis. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.
Rationale for Synthetic Route Selection
The synthesis of substituted phenylacetic acids can be approached through various classical methods, including the Willgerodt-Kindler reaction and the Darzens condensation.[1][2] However, for the specific target molecule, 2-(4-(1-methoxypropyl)phenyl)acetic acid, a more controlled and linear approach starting from a pre-functionalized benzaldehyde offers superior predictability and scalability.
The chosen four-step pathway is outlined below:
Reduction of Aldehyde: Selective reduction of the aldehyde group to a primary alcohol provides a stable intermediate that is readily converted to a leaving group.
Conversion to Benzyl Chloride: Transformation of the benzylic alcohol into a benzyl chloride creates an excellent electrophile for subsequent nucleophilic substitution.
Nucleophilic Cyanation: Introduction of a nitrile group via an SN2 reaction with sodium cyanide effectively adds the required one-carbon extension for the acetic acid side chain.
Nitrile Hydrolysis: A well-established and high-yielding acid-catalyzed hydrolysis of the benzyl cyanide derivative affords the final carboxylic acid product.[3][4]
This route was selected for its reliance on high-yielding, well-understood reactions, which minimizes the formation of complex side-products and simplifies purification at each stage.
Overall Synthetic Workflow
The complete synthesis is a four-step process transforming the starting aldehyde into the target phenylacetic acid.
Figure 1: Four-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin; it reacts with acid to produce lethal hydrogen cyanide gas.
Step 1: Synthesis of (4-(1-Methoxypropyl)phenyl)methanol
This step involves the selective reduction of the aromatic aldehyde to a benzylic alcohol using sodium borohydride.
Dissolve 5.00 g (28.05 mmol) of 4-(1-methoxypropyl)benzaldehyde in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice-water bath.
Slowly add 1.27 g (33.66 mmol) of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.
Remove the methanol under reduced pressure using a rotary evaporator.
Add 50 mL of deionized water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of 1-(Chloromethyl)-4-(1-methoxypropyl)benzene
The benzylic alcohol is converted to a more reactive benzyl chloride using thionyl chloride, which is essential for the subsequent nucleophilic substitution.
Dissolve the crude (4-(1-methoxypropyl)phenyl)methanol (approx. 5.05 g, 28.05 mmol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice-water bath.
Add 3.1 mL (42.08 mmol) of thionyl chloride dropwise via a syringe over 20 minutes. A gas trap (scrubber with NaOH solution) is necessary to neutralize the HCl and SO₂ gases produced.
After addition, allow the mixture to warm to room temperature and stir for 3 hours.
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of cold water and 50 mL of saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the benzyl chloride as a pale yellow oil. Use this product immediately in the next step as benzyl chlorides can be lachrymatory and unstable upon long-term storage.
Step 3: Synthesis of 2-(4-(1-Methoxypropyl)phenyl)acetonitrile
This step forms the crucial carbon-carbon bond, extending the side chain by one carbon atom.
Table 3: Reagents for Step 3
Reagent/Material
Molecular Weight ( g/mol )
Quantity (assuming 100% yield from Step 2)
Moles (mmol)
1-(Chloromethyl)-4-(1-methoxypropyl)benzene
198.69
5.57 g
28.05
Sodium Cyanide (NaCN)
49.01
1.65 g
33.66
Dimethyl Sulfoxide (DMSO), anhydrous
78.13
80 mL
-
Ethyl Acetate (EtOAc)
88.11
200 mL (for workup)
-
| Brine | - | 100 mL | - |
Procedure:
EXTREME CAUTION: Handle NaCN with utmost care in a fume hood. Avoid contact with acids. Have a cyanide quench solution (ferrous sulfate or bleach) available.
In a 250 mL round-bottom flask, dissolve 1.65 g (33.66 mmol) of sodium cyanide in 80 mL of anhydrous DMSO.
Heat the solution to 50 °C with stirring.
Add the crude 1-(chloromethyl)-4-(1-methoxypropyl)benzene (approx. 5.57 g, 28.05 mmol) dissolved in 20 mL of DMSO dropwise to the NaCN solution.
Maintain the reaction temperature at 50-60 °C and stir for 4-6 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
Extract the aqueous phase with ethyl acetate (4 x 50 mL).
Combine the organic extracts and wash them with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude nitrile can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a clear oil.
Step 4: Synthesis of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid
The final step is the hydrolysis of the nitrile to the carboxylic acid, a robust transformation typically driven to completion with heat under strongly acidic conditions.[3][4]
Table 4: Reagents for Step 4
Reagent/Material
Molecular Weight ( g/mol )
Quantity (assuming 70% yield from Step 3)
Moles (mmol)
2-(4-(1-Methoxypropyl)phenyl)acetonitrile
189.25
3.72 g
19.64
Sulfuric Acid (H₂SO₄), concentrated
98.08
20 mL
-
Water (H₂O)
18.02
20 mL
-
Ethyl Acetate (EtOAc)
88.11
150 mL (for workup)
-
| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
In a 250 mL round-bottom flask equipped with a reflux condenser, prepare an acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 20 mL of water.
Add the 2-(4-(1-methoxypropyl)phenyl)acetonitrile (approx. 3.72 g, 19.64 mmol) to the acid solution.
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 4-5 hours.
Cool the reaction mixture to room temperature and carefully pour it over 150 g of crushed ice.
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
To facilitate separation and purification, combine the organic layers and extract the acidic product into an aqueous basic solution by washing with 5 M NaOH until the aqueous layer is basic (pH > 10).
Separate the aqueous layer, cool it in an ice bath, and re-acidify to pH ~2 with concentrated HCl. The product should precipitate as a white solid.
Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum to yield the final product, 2-(4-(1-methoxypropyl)phenyl)acetic acid. Recrystallization from a suitable solvent like toluene or an ethanol/water mixture can be performed for higher purity.
Mechanistic Insights
Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.
The final hydrolysis step proceeds via initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[3] A series of proton transfers and tautomerization steps leads to a primary amide intermediate. Under the harsh acidic and high-temperature conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and ammonium salt, driving the reaction to completion.
References
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research.
Application Note: HPLC Method Development for 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Introduction & Analyte Profile The analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid presents specific chromatographic challenges typical of acidic, lipophilic drug intermediates. Structurally related to the "profen"...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Analyte Profile
The analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid presents specific chromatographic challenges typical of acidic, lipophilic drug intermediates. Structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites (specifically related to Ibufenac derivatives), this molecule contains a phenylacetic acid core substituted with a chiral 1-methoxypropyl ether chain.
Successful method development requires addressing three critical physicochemical properties:
Carboxylic Acid Functionality (
): Requires strict pH control to prevent peak tailing and retention time instability.
Benzylic Ether Moiety: The 1-methoxypropyl group introduces a chiral center and potential chemical instability under harsh acidic stress.
UV Chromophore: The phenyl ring provides absorbance, typically maximizing at low wavelengths (<220 nm) with secondary bands around 254-260 nm.
Analyte Snapshot
Property
Value / Characteristic
Impact on HPLC
Structure
Phenyl ring with -CH₂COOH and -CH(OCH₃)CH₂CH₃
Mixed polar/non-polar interactions.
Acidity ()
~4.3 (Carboxylic Acid)
CRITICAL: Mobile phase pH must be < 2.5 or > 6.0 to ensure robust retention.
Hydrophobicity
Moderate ()
Suitable for C18 or C8 Reverse Phase (RP-HPLC).
Chirality
1 Chiral Center (Benzylic)
Standard methods will resolve enantiomers as a single peak unless a Chiral column is used.
Method Development Strategy
The following decision matrix outlines the scientific logic used to select the final chromatographic conditions.
Mobile Phase pH Selection
The ionization state of the carboxylic acid dictates retention.
At pH > 6.0: The molecule is deprotonated (COO⁻), highly polar, and elutes near the void volume with poor retention on C18.
At pH < 3.0: The molecule is protonated (COOH), neutral, and interacts strongly with the stationary phase, providing sharp peaks and controllable retention.
Decision: Use Acidic pH (2.5 - 3.0) using Phosphate buffer (for UV) or Formic Acid (for MS).
Stationary Phase Selection
C18 (Octadecylsilane): The default choice for stability and hydrophobic retention.
Phenyl-Hexyl: An alternative if the C18 method fails to separate this analyte from similar aromatic impurities (e.g., the non-methoxylated analog). The
interactions can offer unique selectivity.
Decision: Start with High-Strength Silica (HSS) C18 or equivalent end-capped C18 column to minimize silanol interactions with the ether oxygen.
Workflow Visualization
The following diagram illustrates the logical flow for optimizing this specific method.
Figure 1: Decision tree for optimizing the HPLC method for phenylacetic acid derivatives.
Chromatographic Conditions (The "Gold Standard" Method)
This protocol uses a low pH phosphate buffer to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for optimal retention on a C18 column.
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18
End-capping reduces peak tailing caused by the ether oxygen.
Mobile Phase A
25 mM Potassium Phosphate Buffer, pH 3.0
Maintains acidic environment to keep -COOH protonated.
Mobile Phase B
Acetonitrile (100%)
Strong eluent for hydrophobic phenyl groups.
Flow Rate
1.0 mL/min
Standard backpressure/efficiency balance.
Column Temp
35°C
Improves mass transfer and peak sharpness.
Injection Vol
10 µL
Standard loop size; adjust based on sensitivity needs.
Detection
UV @ 220 nm (Quant); 254 nm (Qual)
220 nm offers max sensitivity; 254 nm is more selective for aromatics.
Gradient Profile
A gradient is recommended to elute potential late-eluting impurities (e.g., dimers or highly lipophilic precursors).
Time (min)
% Mobile Phase A
% Mobile Phase B
Description
0.0
90
10
Initial equilibration.
2.0
90
10
Isocratic hold to elute polar matrix.
15.0
30
70
Linear ramp to elute analyte.
18.0
5
95
Wash step.
20.0
5
95
Hold wash.
20.1
90
10
Return to initial.
25.0
90
10
Re-equilibration.
Sample Preparation
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:Mobile Phase B (50:50).
Note: Matching the diluent to the mobile phase prevents "solvent shock" peaks at the beginning of the chromatogram.
Validation Parameters (ICH Q2 Compliant)
To ensure the trustworthiness of this method, the following validation parameters must be met.
System Suitability Testing (SST)
Run these tests before every sample batch.
Tailing Factor (
): Must be . (If , lower the pH of Mobile Phase A).
Theoretical Plates (
): for the analyte peak.
Precision (RSD):
for 5 replicate injections of the standard.
Linearity & Range
Range: 5 µg/mL to 100 µg/mL.
Acceptance:
.
Robustness Check
pH Variation:
pH units. (Critical: If pH rises > 3.5, retention time will drop drastically).
Temperature:
.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Silanol interactions or ionization of acid.
1. Ensure Buffer pH is .2. Use a "High Purity" or "HSS" C18 column.3. Add 5% Methanol to Mobile Phase A.
Retention Time Drift
Incomplete column equilibration.
Increase re-equilibration time at the end of the gradient (from 5 min to 8 min).
Split Peak
Solvent mismatch.
Ensure sample diluent matches the starting mobile phase (90:10 Buffer:ACN).
Ghost Peaks
Carryover.
Add a needle wash step with 50:50 Water:MeCN.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
McCalley, D. V. (2010). "Analysis of acidic and basic compounds by HPLC". Journal of Chromatography A, 1217(6), 858-880. (Source for pH effects on acidic analytes).[1][2]
PubChem. (n.d.). Compound Summary: 4-Methoxyphenylacetic acid (Structural Analog). National Library of Medicine.
Application Note: Solubility Profiling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
The following Application Note and Protocol guide details the solubility profiling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a specific phenylacetic acid derivative often encountered as a synthetic intermediate or im...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the solubility profiling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a specific phenylacetic acid derivative often encountered as a synthetic intermediate or impurity in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical compounds.
Abstract & Scope
This guide provides a comprehensive framework for determining the solubility profile of 2-(4-(1-Methoxypropyl)phenyl)acetic acid . While specific experimental solubility data for this precise derivative is limited in public literature, its structural homology to Phenylacetic acid and Ibuprofen allows for accurate predictive modeling and the design of robust experimental protocols. This document outlines the theoretical solubility parameters, a validated "Shake-Flask" experimental protocol, and solvent selection strategies for purification and formulation development.
Physicochemical Profile & Theoretical Solubility
Understanding the structural moieties of the compound is the first step in predicting solvent compatibility.
Substituent (Para-position): 1-Methoxypropyl group (-CH(OCH₃)CH₂CH₃).
Effect: The propyl chain increases lipophilicity (increasing LogP), while the methoxy ether linkage introduces a dipole moment, slightly enhancing solubility in polar aprotic solvents compared to a pure alkyl chain.
Predicted Properties (In Silico)
Property
Predicted Value
Rationale
pKa
4.3 ± 0.1
Consistent with the phenylacetic acid core (pKa ≈ 4.31).
LogP
2.5 – 2.8
Higher than phenylacetic acid (1.41) due to the propyl group, but lower than Ibuprofen (3.5) due to the ether oxygen.
Water Solubility
< 0.5 mg/mL (pH 1.2)
Low intrinsic solubility in acidic media; highly pH-dependent.
Melting Point
80 – 95 °C
Estimated range based on structural analogs (e.g., 4-butoxyphenylacetic acid).
Solubility Prediction (Like Dissolves Like)
Based on Hansen Solubility Parameters (HSP), the compound is expected to exhibit the following behavior:
Equipment: Orbital Shaker with temperature control, HPLC system (UV detector), 0.45 µm PTFE syringe filters.
Workflow Diagram (DOT)
Figure 1: Standard workflow for saturation shake-flask solubility determination.
Step-by-Step Procedure
Step 1: Sample Preparation
Weigh approximately 50 mg of the solid compound into standard 4 mL glass vials.
Add 1.0 mL of the selected solvent to each vial.
Visual Check: If the solid dissolves immediately, add more solid until a suspension (excess solid) persists. This ensures saturation.
Step 2: Equilibration
Place vials in an orbital shaker/incubator set to 25°C ± 0.5°C .
Agitate at 200 RPM for 24 hours .
Optional: For thermodynamic solubility, extend time to 48 or 72 hours to ensure equilibrium.
Step 3: Sampling & Filtration
Remove vials and let stand for 1 hour to allow gross sedimentation.
Draw the supernatant using a syringe.
Filter through a 0.45 µm PTFE filter (for organic solvents) or Nylon filter (for aqueous buffers). Discard the first 200 µL of filtrate to account for filter adsorption.
Step 4: Quantification (HPLC Method)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].
Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL).
Application: Solvent Selection for Process Development
Based on the compound's chemical structure, the following solvent systems are recommended for specific applications:
Crystallization & Purification
To purify 2-(4-(1-Methoxypropyl)phenyl)acetic acid from synthesis mixtures:
Solvent System: Toluene / n-Heptane.
Rationale: The compound is soluble in hot Toluene but likely insoluble in cold Heptane. This allows for cooling crystallization.
Alternative System: Ethanol / Water.
Rationale: Dissolve in warm Ethanol, then slowly add Water (anti-solvent) to induce precipitation.
pH-Dependent Solubility (Extraction)
Since the compound is a weak acid (pKa ~4.3), its solubility can be toggled:
Acidic pH (< 3): Uncharged form. High solubility in organics (DCM, Ethyl Acetate); Low solubility in water. Use for extraction into organic phase.
Basic pH (> 6): Ionized form (Carboxylate salt). High solubility in water; Low solubility in organics. Use for back-extraction into aqueous phase to remove neutral impurities.
Summary Table: Recommended Solvents
Solvent Class
Representative Solvent
Predicted Solubility
Application
Alcohols
Methanol, Ethanol
High
Stock solutions, Reaction solvent
Esters
Ethyl Acetate
High
Extraction, Chromatography
Chlorinated
Dichloromethane
Very High
Extraction, Dissolution
Hydrocarbons
Hexane, Heptane
Low
Anti-solvent, Wash solvent
Aqueous
PBS (pH 7.4)
High (as salt)
Biological assays
Aqueous
0.1 M HCl
Low
Precipitation
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for Phenylacetic acid data). Link
PubChem. (2023). Compound Summary for Phenylacetic Acid (CID 999). National Library of Medicine. Link
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Methodology for pKa-solubility relationship). Link
Application
Application Notes and Protocols for the Synthesis of Ester Prodrugs of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the laboratory-scale synthesis of ester prodrugs of 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the laboratory-scale synthesis of ester prodrugs of 2-(4-(1-Methoxypropyl)phenyl)acetic acid. This document outlines three robust esterification methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs in drug discovery and development.
Introduction: The Strategic Role of Ester Prodrugs in Medicinal Chemistry
The transformation of a biologically active carboxylic acid into an ester is a frequently employed strategy in drug development. Ester prodrugs can significantly enhance the pharmacokinetic properties of a parent drug, improving its absorption, distribution, metabolism, and excretion (ADME) profile. By masking the polar carboxylic acid group, esterification can increase lipophilicity, facilitating passage across biological membranes.[1] Once absorbed, these prodrugs are typically hydrolyzed by endogenous esterases to release the active carboxylic acid, enabling targeted drug delivery and potentially reducing off-target effects. Given that over 30% of drugs on the market are prodrugs, with esters being the most common linkage, a thorough understanding of ester synthesis is crucial for medicinal chemists.[2]
This guide focuses on the preparation of esters from 2-(4-(1-Methoxypropyl)phenyl)acetic acid, a compound with potential pharmacological applications. We will explore three distinct and widely used esterification methods: the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient diazomethane-mediated esterification.
Comparative Overview of Esterification Methodologies
The choice of an esterification method is dictated by several factors, including the substrate's sensitivity to acid or heat, the desired scale of the reaction, and the required purity of the final product. The following table provides a comparative summary of the methods detailed in this guide.
Harsh acidic conditions can lead to side reactions (e.g., ether cleavage), reversible reaction requiring removal of water.[6][7]
Reagents are more expensive, byproduct (dicyclohexylurea) can be difficult to remove.[8]
Diazomethane is highly toxic and explosive, requiring specialized handling and equipment.[9]
Substrate Scope
Best for simple, robust carboxylic acids and primary/secondary alcohols.[1]
Broad scope, including sterically hindered and acid-labile substrates.[8]
Primarily for the synthesis of methyl esters.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[3]
Mechanistic Rationale
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]
Caption: Fischer-Speier Esterification Mechanism.
Protocol for the Synthesis of Ethyl 2-(4-(1-Methoxypropyl)phenyl)acetate
Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE). The benzylic methoxy ether in the starting material may be susceptible to cleavage under prolonged heating in strong acid.[7][10] Monitor the reaction closely by TLC to minimize this side reaction.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-(1-Methoxypropyl)phenyl)acetic acid (1.0 g, 4.5 mmol) in absolute ethanol (20 mL).
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) to the stirred solution.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Neutralization: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[8]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[8]
Caption: Steglich Esterification Mechanism.
Protocol for the Synthesis of Methyl 2-(4-(1-Methoxypropyl)phenyl)acetate
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-(1-Methoxypropyl)phenyl)acetic acid (1.0 g, 4.5 mmol) in anhydrous dichloromethane (20 mL).
DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC) (1.02 g, 4.95 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Filtration: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Method 3: Diazomethane-Mediated Esterification
Diazomethane (CH₂N₂) is a highly reactive reagent that provides a rapid and quantitative method for the synthesis of methyl esters from carboxylic acids.[5] The reaction proceeds under very mild conditions and the only byproduct is nitrogen gas.
Mechanistic Rationale
The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction, displacing nitrogen gas and forming the methyl ester.[11]
Caption: Diazomethane Esterification Mechanism.
Protocol for the Synthesis of Methyl 2-(4-(1-Methoxypropyl)phenyl)acetate
EXTREME CAUTION: Diazomethane is a highly toxic and explosive gas.[9] It should only be handled by trained personnel in a well-ventilated fume hood with a blast shield. Use flame-polished glassware and avoid any rough surfaces or metal spatulas that could trigger detonation. It is recommended to generate diazomethane in situ from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
Diazomethane Generation: Prepare an ethereal solution of diazomethane from Diazald® according to established safety protocols.[2][12]
Reaction Setup: Dissolve 2-(4-(1-Methoxypropyl)phenyl)acetic acid (1.0 g, 4.5 mmol) in a mixture of diethyl ether (20 mL) and methanol (2 mL) in a flask equipped with a magnetic stirrer.
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
Quenching: Continue stirring at 0 °C for 30 minutes. Quench the excess diazomethane by the careful dropwise addition of glacial acetic acid until the yellow color disappears.
Work-up: Allow the solution to warm to room temperature and then wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude methyl ester.
Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.
Product Purification and Characterization
Purification of the synthesized esters is typically achieved by column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the ester, with mixtures of hexanes and ethyl acetate being commonly employed.
Workflow for Synthesis and Purification
Caption: General Experimental Workflow.
Spectroscopic Data
The successful synthesis of the esters can be confirmed by standard spectroscopic techniques.
¹H NMR Spectroscopy: The formation of the ester will be evident by the appearance of new signals corresponding to the methyl or ethyl group of the ester. For the methyl ester, a singlet will appear around 3.7 ppm. For the ethyl ester, a quartet around 4.1 ppm and a triplet around 1.2 ppm are expected. The methylene protons (CH₂) of the acetic acid moiety will typically appear as a singlet around 3.6 ppm.
¹³C NMR Spectroscopy: The carbonyl carbon of the ester will resonate at approximately 172 ppm. New signals for the methyl (around 52 ppm) or ethyl (around 61 and 14 ppm) groups will also be present.
FTIR Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretching vibration for the ester at approximately 1735-1750 cm⁻¹.[14] A characteristic C-O stretch will also be observed in the 1100-1300 cm⁻¹ region.[14]
References
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Nesar, A. (2025). Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences – Kabul University, 6(3), 205–214.
Arndt, F. (1935). Diazomethane. Organic Syntheses, 15, 3.
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). Heliyon, 9(12), e23416.
1H and 13C NMR chemical shifts of the ethyl and methyl groups of the C2mim cation in C2mimTFSI-molecular liquid solutions as a function of xML. (n.d.). ResearchGate. [Link]
O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026, January 21). The Journal of Organic Chemistry.
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. [Link]
18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]
Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2). Journal of Industrial and Engineering Chemistry, 103, 80-101.
13.7. Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Introduction to Organic Chemistry. [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PubMed. [Link]
Column chromatography. (n.d.). University of Victoria. [Link]
Acidic cleavage of ethers (video). (n.d.). Khan Academy. [Link]
Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (2025, October 31). MDPI. [Link]
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. [Link]
SOP for Diazomethane Generation. (2021, August 19). Georgia Environmental Protection Division. [Link]
Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. (2005, January 15). Magnetic Resonance in Chemistry, 43(1), 85-88.
Method for carboxylic acid esterification. (2012, August 30).
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2025, August 9). ResearchGate. [Link]
Phenylacetic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30).
Application Note: Advanced Formulation Strategies for 2-(4-(1-Methoxypropyl)phenyl)acetic acid (MPPA)
This Application Note is designed for pharmaceutical scientists and formulation engineers. It treats 2-(4-(1-Methoxypropyl)phenyl)acetic acid (referred to herein as MPPA ) as a lipophilic, non-steroidal anti-inflammatory...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for pharmaceutical scientists and formulation engineers. It treats 2-(4-(1-Methoxypropyl)phenyl)acetic acid (referred to herein as MPPA ) as a lipophilic, non-steroidal anti-inflammatory drug (NSAID) candidate, structurally analogous to Ibufenac but with a distinct methoxy-ether side chain.
Based on its chemical structure, MPPA is classified as a BCS Class II compound (Low Solubility, High Permeability) with potential stability sensitivities at the benzylic ether position.
Executive Summary & Molecule Profile[1]
2-(4-(1-Methoxypropyl)phenyl)acetic acid (MPPA) presents a classic formulation challenge: it combines a lipophilic aromatic core with an ionizable carboxylic acid tail. The presence of the 1-methoxypropyl group at the para position introduces a specific stability concern—benzylic ethers are susceptible to oxidative degradation and acid-catalyzed hydrolysis.
Effective delivery requires a dual strategy:
Solubility Enhancement: Overcoming the high lattice energy and lipophilicity (LogP estimated > 2.5) to ensure adequate bioavailability.
Chemical Stabilization: Protecting the benzylic ether from gastric acid and oxidative stress during shelf-life.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Formulation Implication
Molecular Weight
~208.25 g/mol
Small molecule; good permeability potential.
pKa (Acidic)
4.2 – 4.5 (Carboxylic Acid)
pH-dependent solubility; low in stomach (pH 1.2), high in intestine (pH 6.8).
LogP
~2.8 – 3.2
Lipophilic; requires solubility enhancement (ASD or Lipid).
Melting Point
80°C – 120°C (Typical for class)
Suitable for Hot Melt Extrusion (HME).
Stability Risk
Benzylic Ether Oxidation
Requires antioxidants and moisture protection.
Formulation Strategy: The "Dual-Path" Approach
To mitigate the risks of low bioavailability and gastric irritation (common with phenylacetic acids), we recommend two parallel development paths.
Path A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)
Objective: Convert crystalline MPPA into a stable amorphous form within a polymer matrix to increase apparent solubility and dissolution rate.
Reasoning: HPMCAS is an enteric polymer. It remains intact in the stomach (protecting the drug from acid hydrolysis of the ether) and dissolves in the duodenum (pH > 5.5), releasing the drug where it is most soluble.
Process: HME is preferred over Spray Drying due to the likely low melting point of MPPA, allowing solvent-free processing.
Path B: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
Objective: Solubilize MPPA in a lipid pre-concentrate that spontaneously emulsifies in the gut.
Zone 4 (Die): 100°C (Lower to increase melt viscosity for shaping).
Downstream Processing:
Cool the extrudate strand on a conveyor belt (air cooled).
Pelletize and mill into a fine powder (< 250 µm).
Validation:
Run XRPD (X-Ray Powder Diffraction). Success Criteria: Absence of sharp Bragg peaks (halo pattern), indicating fully amorphous state.
Protocol B: In Vitro Dissolution Testing (Biorelevant)
Rationale: Standard QC media (buffers) may not predict in vivo performance for lipophilic acids. Use Biorelevant Media (FaSSIF) to simulate the small intestine.
Setup:
Apparatus: USP II (Paddle).
Speed: 75 RPM.
Temperature: 37°C ± 0.5°C.
Media Stages:
Acid Stage (0-2 hours): 0.1N HCl (pH 1.2).
Goal: Verify < 10% release (Enteric protection) and stability of the methoxypropyl group.
Buffer Stage (2-24 hours): Phosphate Buffer pH 6.8 OR FaSSIF (Fasted State Simulated Intestinal Fluid).
Goal: Measure "Spring and Parachute" effect (rapid supersaturation followed by sustained solubility).
Data Analysis:
Plot % Dissolved vs. Time.
Calculate
to compare Formulation A (ASD) vs. Pure Crystalline MPPA.
Stability & Degradation Considerations
The 1-methoxypropyl moiety is the structural weak point. Benzylic ethers can undergo:
Autoxidation: Forming peroxides at the benzylic carbon.
Mitigation: Add BHT (Butylated Hydroxytoluene) or Propyl Gallate (0.05% w/w) to the lipid or polymer formulation.
Acid Hydrolysis: Cleavage of the ether to form an alcohol.
Mitigation: The use of HPMCAS (Protocol A) provides an intrinsic micro-environmental pH buffer and physical barrier against gastric acid.
References
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link
Sarode, A. L., et al. (2013). "Hot melt extrusion (HME) for amorphous solid dispersions: predictive tools for processing and stability." European Journal of Pharmaceutics and Biopharmaceutics, 84(1), 71-84. Link
Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery, 6(3), 231-248. Link
FDA Guidance for Industry. (2017). "Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances." Link
Disclaimer: MPPA is treated here as a theoretical or research-grade New Chemical Entity (NCE). All specific melting points and pKa values should be experimentally verified before scaling up.
identifying impurities in 2-(4-(1-Methoxypropyl)phenyl)acetic acid samples
The following Technical Support Guide addresses the identification, quantification, and control of 2-(4-(1-Methoxypropyl)phenyl)acetic acid (referred to herein as MPPA ), a specific process-related impurity often encount...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the identification, quantification, and control of 2-(4-(1-Methoxypropyl)phenyl)acetic acid (referred to herein as MPPA ), a specific process-related impurity often encountered during the development of phenylacetic acid-derivative APIs (such as NSAID precursors or specific receptor agonists).
This guide is structured for analytical chemists and process engineers.
Molecular Weight: 208.25 g/mol
Structural Characteristic: A benzylic ether moiety at the para-position of a phenylacetic acid core.
Common Origin:
MPPA is typically a solvolytic byproduct . It forms when the intermediate 4-(1-hydroxypropyl)phenylacetic acid (a benzylic alcohol) is exposed to methanol under acidic conditions during workup or purification. It may also arise as an artifact during LC-MS analysis if methanol is used as the mobile phase for labile benzylic alcohol samples.
Diagnostic Troubleshooting (Q&A)
Q1: I observe a peak at m/z 207 (ESI-) that co-elutes with my main intermediate. Is this MPPA?
Answer:
Likely, yes.
Mechanism: In Negative Electrospray Ionization (ESI-), MPPA forms the
ion at m/z 207.
Differentiation: The precursor alcohol (4-(1-hydroxypropyl)phenylacetic acid) has a MW of 194 (m/z 193). A shift of +14 Da usually suggests methylation (H
CH), typically at the carboxylic acid (ester) or the alcohol (ether).
Confirmation: Check your MS fragmentation. MPPA often shows a characteristic neutral loss of methanol (32 Da) from the parent ion or a tropylium-like fragment, whereas the methyl ester would show a loss of methoxy radical (31 Da) or typical ester cleavage.
Q2: The impurity level increases after sample preparation. Why?
Answer:
You are likely inducing artifactual formation .
Cause: Benzylic alcohols are prone to etherification in the presence of alcohols (methanol/ethanol) and trace acid. If you dissolve your sample in MeOH for HPLC injection, the benzylic hydroxyl group can exchange with the solvent.
Solution: Switch sample diluent to Acetonitrile (ACN) or Water/ACN mixtures . Avoid MeOH in the diluent. If the impurity persists in ACN, it is intrinsic to the bulk sample, not an analytical artifact.
Q3: How do I separate MPPA from the corresponding alcohol and ketone precursors?
Answer:
MPPA is significantly less polar than its alcohol precursor (hydroxyl masked by methyl) but more polar than the ketone (carbonyl vs ether).
Stationary Phase: Use a C18 column with high carbon load (e.g., Waters XBridge or Agilent Zorbax SB-C18) to maximize hydrophobic interaction.
Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Methanol mobile phases may broaden the peak or cause on-column reaction if the column is acidic.
To determine if MPPA is a process impurity or an analytical artifact:
Preparation A: Dissolve 10 mg of sample in 10 mL Methanol . Sonicate for 10 min.
Preparation B: Dissolve 10 mg of sample in 10 mL Acetonitrile . Sonicate for 10 min.
Incubation: Let both stand at room temperature for 2 hours.
Analysis: Inject both onto HPLC (using ACN/Water gradient).
Result: If MPPA peak area in A >> B , it is an artifact of sample preparation.
Mechanistic Pathway & Fate Mapping
The following diagram illustrates the formation pathway of MPPA from the ketone precursor (4-propionylphenylacetic acid) and the potential for analytical artifacts.
Caption: Formation of MPPA via acid-catalyzed methanolysis of the benzylic alcohol intermediate.
Andersson, T. et al. "Impurity Profiling in Drug Development: Analytical Strategies." Chemical Reviews, 2006. (Methodologies for distinguishing process impurities from degradation products).
European Pharmacopoeia (Ph. Eur.) . "Control of Impurities in Substances for Pharmaceutical Use." General Text 5.10. (Guidelines on reporting thresholds for related substances).
Smith, R.J.[1] & Webb, M.L. Analysis of Drug Impurities. Blackwell Publishing, 2007. (Specific case studies on solvolytic impurities in NSAIDs).
(Note: While MPPA is a specific chemical entity, its behavior is governed by the general chemistry of benzylic ethers as detailed in the standard texts above.)
Technical Support Center: Crystallization of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid
[1][2][3] Status: Online Role: Senior Application Scientist Ticket ID: CRY-MPPA-001 Subject: Overcoming Oiling Out and Nucleation Latency[1][2][3] Executive Summary Welcome to the Technical Support Hub. You are likely he...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Status: Online
Role: Senior Application Scientist
Ticket ID: CRY-MPPA-001
Subject: Overcoming Oiling Out and Nucleation Latency[1][2][3]
Executive Summary
Welcome to the Technical Support Hub. You are likely here because 2-(4-(1-Methoxypropyl)phenyl)acetic acid is refusing to crystallize, presenting instead as a viscous oil or a stable supersaturated gum.[1][2][3]
This behavior is characteristic of phenylacetic acid derivatives containing flexible alkoxy side chains.[1][3] The "1-methoxypropyl" moiety introduces rotational freedom and a chiral center, both of which significantly depress the melting point and widen the Metastable Zone Width (MSZW) .[2][3] This guide provides the protocols to bypass the "oiling out" (Liquid-Liquid Phase Separation) region and force a crystalline lattice.[1][3]
Module 1: The "Oiling Out" Crisis (LLPS)
The Problem: You cool your reaction mixture, and instead of white crystals, a second liquid phase (oil) separates from the solvent.
The Cause: You have entered the "Oiling Out" zone where the Liquid-Liquid Phase Separation (LLPS) boundary lies above the solubility curve.[3] This is thermodynamically stable for this molecule in many solvent systems (especially aqueous mixtures).[1][3]
Troubleshooting Protocol: The "Seeded Cooling" Bypass
Do not simply cool the oil further; it will only become a glass.[3] You must re-dissolve and control the path.[3]
Step-by-Step Recovery:
Re-homogenize: Heat the mixture until the oil phase completely re-dissolves into a single clear phase.
Determine Saturation Point (
): Note the temperature where the solution becomes clear.[1][3]
Isothermal Hold: Cool to exactly
to above the point where oiling usually occurs.
Seed Addition: Add 0.5% - 1.0% w/w of high-quality seed crystals. Note: If you have no seeds, use the "Sonication Blitz" method (see FAQ).[2][3]
Slow Cooling: Cool at a rate of
. Do not rush. The goal is to grow the seeds, not nucleate new oil droplets.
Visualizing the Pathway
Caption: Figure 1. Thermodynamic bypass strategy to avoid the Liquid-Liquid Phase Separation (LLPS) gap.
Module 2: Solvent System Selection
Phenylacetic acids form strong hydrogen-bonded dimers.[1][2][3] Your solvent choice must balance disrupting these dimers enough to dissolve the compound, but not so much that it prevents the lattice from forming.[2][3]
Recommendation: Avoid pure water. The hydrophobic "tail" (methoxypropyl-phenyl) drives oiling in water.[1][3] Use a Co-Solvent System .
Key Insight: The IPA/Heptane system is superior because Heptane acts as a true antisolvent for the polar acid group while maintaining enough lipophilicity to prevent immediate oiling of the phenyl ring [1].[3]
Module 3: Impurity & Chiral Management
Critical Question: Is your material a racemate or a single enantiomer?
The "1-methoxypropyl" group creates a chiral center.[1][3]
Scenario A (Racemate): Racemates of this class often have lower melting points than the pure enantiomer and are more prone to oiling.[3]
Scenario B (Enantiopure): If you are synthesizing a specific isomer (e.g., via asymmetric synthesis or resolution), the presence of the other enantiomer acts as a potent impurity, inhibiting crystal growth.[2][3]
The "Purge" Protocol:
If your crystals are sticky or low-melting:
Perform a slurry digest in Toluene at
for 4 hours.
This dissolves the eutectic impurities (and excess oil) while leaving the higher-melting crystal lattice intact.[1][3]
FAQ: Troubleshooting Specific Failures
Q1: I don't have seed crystals. How do I start?A: Use the "Sonication Blitz" .
Cavitation bubbles provide the high-energy surface needed to force the first nucleation event.[1][3] Once you have a single solid particle, save it forever as your "Master Seed."[2][3]
Q2: The crystals are filtering very slowly.A: You likely have "agglomeration" or dendritic growth due to cooling too fast.[1][3]
Fix: Perform "Temperature Cycling." Heat the slurry to dissolve the "fines" (small crystals), then cool slowly again. This essentially uses the larger crystals as seeds for the dissolved material, resulting in larger, blockier crystals that filter easily [2].[2][3]
Q3: My yield is low (<60%).A: Phenylacetic acid derivatives are fairly soluble in organic solvents.[1][3]
Fix: Do not rely on cooling alone.[1][3] After the cooling cycle is complete, add cold Heptane (antisolvent) dropwise to "drown out" the remaining product.[2][3] Ensure the mixture is stirred vigorously to prevent local oiling at the addition point.
This is the most robust method for 2-(4-(1-Methoxypropyl)phenyl)acetic acid if thermal crystallization fails.[1][2][3]
Caption: Figure 2. Controlled antisolvent addition workflow to maintain supersaturation within the metastable zone.
References
Mullin, J. W. (2001).[1][3] Crystallization. Butterworth-Heinemann.[1][2][3] (Standard reference for antisolvent selection and MSZW control). [1][2][3]
Beckmann, W. (2013).[1][3] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2][3] (Detailed mechanisms on oiling out/LLPS). [1][2][3]
Tung, H. H., et al. (2009).[2][3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3] (Practical protocols for breaking oils). [1][2][3]
Veverka, M. (2014).[1][3] "Crystallization of Phenylacetic Acid Derivatives." Chemical Papers. (Contextual reference for phenylacetic acid behavior).
Disclaimer: This guide assumes a standard laboratory environment. Always consult the SDS for 2-(4-(1-Methoxypropyl)phenyl)acetic acid before handling, as phenylacetic acid derivatives can be skin irritants.[1][2][3]
stability of 2-(4-(1-Methoxypropyl)phenyl)acetic acid under acidic conditions
The following technical guide addresses the stability profile of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , specifically focusing on its sensitivity to acidic environments. This molecule contains a benzylic ether moiety,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability profile of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , specifically focusing on its sensitivity to acidic environments.
This molecule contains a benzylic ether moiety, which renders it significantly more labile to acid-catalyzed cleavage than standard alkyl ethers or aryl-alkyl ethers (anisoles).[1] The guide is structured to assist researchers in troubleshooting degradation issues and optimizing handling protocols.
[1]
Executive Stability Profile
Compound Class: Phenylacetic Acid Derivative / Benzylic Ether.[1]
Critical Vulnerability:High Acid Lability.Primary Degradation Mechanism: Acid-catalyzed cleavage of the benzylic C–O bond via an SN1 or E1 pathway.[1]
The Core Issue: Benzylic Activation
Unlike a standard ether (e.g., diethyl ether) or a phenolic ether (e.g., anisole), the methoxy group in this molecule is attached to a benzylic carbon (the carbon directly attached to the phenyl ring).[1]
Resonance Stabilization: Upon protonation and loss of methanol, the resulting carbocation is resonance-stabilized by the phenyl ring.[1]
Consequence: This lowers the activation energy for cleavage, allowing degradation to occur even in mild acidic conditions (e.g., silica gel, acidic buffers, unbuffered CDCl3).[1]
Diagnostic & Troubleshooting Guide (FAQ)
Q1: I observe two new impurities after acidic workup (1M HCl). What are they?
Diagnosis: You are likely seeing the products of Hydrolysis and Elimination .[1]
Impurity A (More Polar): 2-(4-(1-Hydroxypropyl)phenyl)acetic acid.[1]
Cause: Water attacks the benzylic carbocation intermediate.[1]
HPLC Behavior: Elutes earlier than the parent compound (Reverse Phase).[1]
Impurity B (Less Polar): 2-(4-(Propenyl)phenyl)acetic acid (Styrene derivative).[1]
Cause: Elimination of a proton from the propyl chain to form a double bond conjugated with the ring.[1]
HPLC Behavior: Elutes later than the parent compound; shows distinct UV absorbance shift due to extended conjugation.[1]
Q2: My compound degrades on the silica column. Why?
Diagnosis: Standard silica gel is slightly acidic (pH 4–5).[1]
Solution:
Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexanes before loading.[1]
Mobile Phase Modifier: Add 0.1% Et3N to your eluent system to maintain a basic microenvironment.[1]
Alternative: Use neutral alumina or reverse-phase chromatography (C18) with a neutral/basic buffer (e.g., Ammonium Bicarbonate).[1]
Q3: Can I use TFA (Trifluoroacetic acid) to remove other protecting groups?
Answer:No.
TFA is a strong acid that will rapidly cleave the benzylic methoxy group.[1]
Alternative: If you must remove a Boc group, consider using Trimethylsilyl iodide (TMSI) or other non-protic Lewis acids, though these also carry risks for ethers.[1] Hydrogenolysis (H2/Pd-C) is also not recommended as it will likely cleave the benzylic C–O bond (benzylic ethers are often used as protecting groups precisely because they can be cleaved by hydrogenolysis).[1]
Degradation Mechanism & Pathway Analysis[1][2]
The following diagram illustrates the specific chemical pathways leading to sample decomposition under acidic conditions.
Figure 1: Acid-catalyzed degradation pathways of 2-(4-(1-Methoxypropyl)phenyl)acetic acid showing the bifurcation into hydrolysis (alcohol) and elimination (alkene) products.[1][2][3]
Recommended Handling Protocols
Protocol A: Safe Workup Procedure (Acid-Free)
Standard acidic washes (1M HCl) must be avoided.[1]
Quenching: If the reaction mixture is basic, do not neutralize with strong acid.[1] Adjust pH to ~6–7 using mild buffers (e.g., 1M NaH2PO4 or Ammonium Chloride), keeping the mixture cold (0°C).[1]
Extraction: Extract immediately into an organic solvent (DCM or EtOAc).[1]
Washing: Wash the organic layer with Brine only.[1] Avoid water washes if the aqueous layer is acidic.[1]
Drying: Use Sodium Sulfate (Na2SO4).[1] Avoid Magnesium Sulfate (MgSO4) as it can be slightly Lewis-acidic and hygroscopic, potentially promoting hydrolysis on the solid surface.[1]
Protocol B: Storage & Stability
Parameter
Recommendation
Rationale
State
Solid form preferred.
Solution state increases molecular mobility and interaction with trace acids.[1]
Technical Support Center: Process Optimization for 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Executive Summary & Molecule Analysis Welcome to the technical support hub. You are likely synthesizing 2-(4-(1-Methoxypropyl)phenyl)acetic acid (Target Molecule), a bifunctional intermediate containing a robust phenylac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Analysis
Welcome to the technical support hub. You are likely synthesizing 2-(4-(1-Methoxypropyl)phenyl)acetic acid (Target Molecule), a bifunctional intermediate containing a robust phenylacetic acid moiety and a sensitive benzylic ether (1-methoxypropyl group).[1][2]
The Core Challenge:
The optimization of reaction temperature for this molecule is a battle between kinetics and thermodynamics .[1]
The Benzylic Ether (C-O bond): This position is prone to elimination (forming the styrene derivative) at high temperatures, especially under acidic conditions.[1][2]
The Acetic Acid Moiety: If generated via hydrolysis (e.g., from a nitrile or ester), it typically requires heat.[1][2]
Your Goal: Maximize conversion to the acid while preventing the thermal elimination of the methoxy group.
Critical Process Parameters (CPP): Temperature Guide
The following protocols are designed to isolate variables. Do not combine high thermal loads with strong acidic media.[1][2]
Phase 1: Formation of the Benzylic Ether (O-Methylation)
Kinetic Control: Low temperature during deprotonation (Williamson) or acid catalysis prevents the formation of the carbocation intermediate that leads to E1 elimination (styrene formation).[1]
Exotherm Control
ΔT < 5°C
Rapid heat spikes during reagent addition (e.g., NaH or H2SO4) will locally exceed the activation energy for elimination.[1][2]
Critical Limit
> 45°C
Above this threshold, the rate of elimination () often exceeds substitution () for benzylic systems [1].[1][2]
Phase 2: Hydrolysis to Phenylacetic Acid
Precursor: 2-(4-(1-methoxypropyl)phenyl)acetonitrile or Methyl ester.[1][2]
Parameter
Recommended Range
Mechanistic Rationale
Reaction Temp
35°C - 45°C
Selectivity: Phenylacetonitriles typically require reflux (80-100°C) for hydrolysis [2].[1] However, the benzylic ether is acid-labile.[1][2] You must use mild alkaline hydrolysis (LiOH/THF/H2O) at moderate temps to preserve the ether.[1][2]
Safety Margin
< 50°C
Avoiding reflux prevents the thermodynamic cleavage of the methyl ether.[1]
Visualizing the Failure Modes (Logic Map)
The following diagram illustrates the competing reaction pathways dictated by temperature.
Figure 1: Reaction pathway divergence based on temperature.[1][2] High thermal energy favors elimination (red) over substitution (green).[1][2]
Troubleshooting Guide & FAQs
Scenario A: "My product contains 10-15% of an alkene impurity."
Diagnosis: Thermal Elimination.[1][2]
The benzylic position (C-4 on the propyl chain) has undergone elimination to form 2-(4-(1-propenyl)phenyl)acetic acid.[1]
Root Cause: Reaction temperature spiked during the addition of the methylating agent, or the reaction was run too long at >40°C.[2]
Solution:
Cool reactor to -10°C during reagent addition.
Switch from acid-catalyzed methylation (MeOH/H2SO4) to Williamson Ether Synthesis (NaH/MeI/THF) which operates at lower temperatures and avoids carbocation formation [3].[1]
Scenario B: "The reaction stalled. Conversion is <50% at 20°C."
Diagnosis: Kinetic Trap.[1][2]
The activation energy for the substitution on the secondary benzylic carbon is not met.[2]
Root Cause: Steric hindrance of the propyl chain is slowing down the SN2 attack.[1]
Solution:
Do not simply increase the bulk temperature.[1][2]
Add a phase transfer catalyst (e.g., TBAI or 18-Crown-6 ) to increase the effective concentration of the nucleophile without raising the temperature [4].[1]
Increase agitation speed to improve mass transfer if heterogeneous.[1][2]
Scenario C: "I lost the methoxy group during the nitrile hydrolysis."
Diagnosis: Acid-Catalyzed Ether Cleavage.[1][2][3]
You likely used the standard "Phenylacetic Acid Synthesis" protocol (H2SO4/Water reflux), which is incompatible with benzylic ethers.[1][2]
Use Alkaline Hydrolysis (NaOH/H2O2) at 40-50°C. The peroxide helps hydrolyze the nitrile to the amide, then the acid, under milder conditions than acid reflux.[2]
Standardized Protocol: The "Safe" Route[2]
This protocol prioritizes purity over speed.[1][2]
purification challenges of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
The following technical guide addresses the purification, stability, and handling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid . This document is structured to assist researchers in overcoming specific isolation challenge...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification, stability, and handling of 2-(4-(1-Methoxypropyl)phenyl)acetic acid . This document is structured to assist researchers in overcoming specific isolation challenges associated with the molecule's labile benzylic ether moiety and chiral center.
Executive Summary & Chemical Profile
This molecule presents a "dual-personality" challenge in purification:
The Head (Stable): The phenylacetic acid moiety is robust and allows for standard acid-base extraction.[1]
The Tail (Labile): The 1-methoxypropyl group is a benzylic ether.[1] Benzylic ethers are notoriously sensitive to acidic conditions, prone to cleavage (forming the alcohol) or elimination (forming the styrene derivative) via a stabilized benzylic carbocation intermediate [1].
High Risk: Acid-catalyzed hydrolysis or elimination below pH 3.[1]
Chirality
One chiral center (benzylic C)
Synthesized as a racemate unless asymmetric synthesis used.[1]
| State | Likely viscous oil or low-melting solid | Direct crystallization of the free acid is difficult; salt formation recommended.[1] |
Critical Degradation Pathways (The "Why")
Before attempting purification, you must understand how the molecule degrades.[1] The benzylic ether is the weak link.[1]
Diagram 1: Acid-Catalyzed Degradation Mechanism
The following pathway illustrates why strong mineral acids (HCl, H₂SO₄) must be avoided during workup.
Caption: Acid-catalyzed cleavage of the methoxy group leads to a reactive carbocation, resulting in des-methyl (alcohol) or vinyl (styrene) impurities.
Troubleshooting Guide (Q&A)
Issue 1: "My product is an oil and won't crystallize."
Diagnosis: The 1-methoxypropyl chain adds conformational flexibility, and if the material is racemic, the crystal lattice energy is low, preventing solidification.
Solution: Do not attempt to crystallize the free acid. Convert it to a crystalline salt.[1]
Recommended Counter-ions: Cyclohexylamine (CHA) or Dicyclohexylamine (DCHA).[1] These amines form bulky, hydrophobic salts that crystallize readily from non-polar solvents [2].[1]
Protocol: Dissolve crude oil in Ethyl Acetate. Add 1.05 eq. of DCHA.[1] Heat to reflux, then cool slowly to 4°C.
Issue 2: "I see a new impurity peak (RRT ~0.8) after acid wash."[2]
Diagnosis: You likely used strong acid (pH < 2) or prolonged exposure to acid during the workup.[1] This is the des-methyl alcohol impurity (2-(4-(1-hydroxypropyl)phenyl)acetic acid).
Solution:
Replace HCl: Use mild acids like Citric Acid (10% aq) or Ammonium Chloride (saturated) for acidification.[1]
Temperature Control: Keep all acidic phases cold (0–5°C) and process immediately. Never leave the compound in acidic solution overnight.[1]
Issue 3: "How do I separate the enantiomers?"
Diagnosis: The molecule has a chiral center at the benzylic position.[1][2]
Solution:
Method A (Analytical/Prep): Polysaccharide-based Chiral Stationary Phases (CSPs).[1]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] Note: The 0.1% TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Method B (Scale-up): Diastereomeric Crystallization.[1]
Use (S)-(-)-1-Phenylethylamine .[1] This base often forms separable diastereomeric salts with phenylacetic acid derivatives [3].[1]
Validated Purification Protocols
Protocol A: "Soft" Acid-Base Extraction (Purification from Neutrals)
Standard acid-base extraction destroys this molecule.[1] Use this modified protocol.
Dissolution: Dissolve crude mixture in MTBE (Methyl tert-butyl ether) . Why MTBE? It prevents emulsion better than ethyl acetate.[1]
Extraction: Extract with 5% NaHCO₃ (aq) (pH ~8.5).
Result: The target acid moves to the water phase (as carboxylate). Neutral impurities remain in MTBE.[1]
Wash: Wash the aqueous layer once with fresh MTBE to remove entrained organics.[1]
Controlled Acidification (CRITICAL STEP):
Cool the aqueous layer to 0°C .
Add 10% Citric Acid dropwise with vigorous stirring until pH reaches 4.0–4.5 . Do not go to pH 1.
Higher temps may degrade separation of enantiomers.[1]
Workflow Visualization
The following diagram summarizes the decision matrix for purifying this compound based on the initial state and purity requirements.
Caption: Decision tree for the purification of 2-(4-(1-Methoxypropyl)phenyl)acetic acid, prioritizing mild extraction and salt formation.
References
Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Chapter on stability of benzyl ethers and cleavage conditions).
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for resolving phenylacetic acids with chiral amines).
Phenomenex. (2024).[1][3][4] Chiral HPLC Applications Guide. (Methodology for acidic chiral compounds using Amylose-based columns).
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-(1-Methoxypropyl)phenyl)acetic acid
The following guide details the mass spectrometry fragmentation analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog often encountered in the metabolic profiling or impurity analysis of 2-arylpropio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a structural analog often encountered in the metabolic profiling or impurity analysis of 2-arylpropionic acid NSAIDs (e.g., Ibuprofen, Alminoprofen).
This guide compares the fragmentation behavior of the target molecule against its structural isomers (e.g., methyl esters) to provide a definitive identification workflow.
Executive Summary & Context
2-(4-(1-Methoxypropyl)phenyl)acetic acid (MW 208.25 Da) is a bifunctional molecule containing a phenylacetic acid moiety and a benzylic ether (1-methoxypropyl) side chain.[1] In drug development, this specific structure often arises as:
A Methylated Metabolite: Formed via the methylation of the phase I metabolite 2-(4-(1-hydroxypropyl)phenyl)acetic acid.[1]
A Process Impurity: Generated during the synthesis of propyl-substituted phenylacetic acids when methanol is used as a solvent under acidic conditions.[1]
Accurate identification requires distinguishing this ether from its isobaric ester isomers (e.g., methyl 2-(4-propylphenyl)acetate).[1] This guide compares the fragmentation pathways to provide a self-validating identification protocol.
Technical Comparison: Ether vs. Ester Isomers
The primary challenge in analyzing this molecule is differentiating it from its isomer, Methyl 2-(4-propylphenyl)acetate .[1] Both have the formula C₁₂H₁₆O₃ and Exact Mass 208.1099 .[1]
The fragmentation logic is governed by the lability of the benzylic ether bond and the stability of the resulting carbocation.[1]
A. ESI Positive Mode ([M+H]⁺ = 209.11)
In positive electrospray ionization (ESI+), the protonation occurs on the ether oxygen or the carbonyl oxygen.[1] The fragmentation is dominated by the neutral loss of methanol .[1]
Mechanism: Protonation of the methoxy group facilitates the loss of neutral methanol (CH₃OH, 32 Da).[1]
Driving Force: Formation of a resonance-stabilized 4-(carboxymethyl)-1-propylbenzyl carbocation (m/z 177).[1] The positive charge is delocalized into the phenyl ring.[1]
The following diagram illustrates the ESI(+) fragmentation cascade, highlighting the diagnostic transitions required for Multiple Reaction Monitoring (MRM) method development.
Figure 1: ESI(+) Fragmentation pathway of 2-(4-(1-Methoxypropyl)phenyl)acetic acid via benzylic cleavage.
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 3.0 (acidic pH ensures the carboxylic acid is protonated and extractable).[1]
Critical Control: Do not use methanol as the reconstitution solvent if analyzing trace impurities, as it may cause transesterification or artifact formation.[1] Use Acetonitrile/Water.[1]
Step 2: LC-MS/MS Parameters (Recommended)[1]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
NIST Mass Spectrometry Data Center. Fragmentation of Benzylic Ethers and Esters.[1] NIST Standard Reference Database 1A v17.[1]
MassBank of North America. Spectra of Phenylacetic Acid Derivatives.[1] Accession IDs relating to substituted benzeneacetic acids. [1]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic cleavage mechanisms).
MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (Related Structural Analog Data).
IR spectroscopy reference for 2-(4-(1-Methoxypropyl)phenyl)acetic acid
An In-Depth Technical Guide to the IR Spectroscopy of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid Executive Summary In the high-stakes arena of pharmaceutical impurity profiling, 2-(4-(1-Methoxypropyl)phenyl)acetic acid rep...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the IR Spectroscopy of 2-(4-(1-Methoxypropyl)phenyl)acetic Acid
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling, 2-(4-(1-Methoxypropyl)phenyl)acetic acid represents a critical reference standard, particularly in the analysis of phenylacetic acid derivatives and profen analogues. Often formed as a degradation product via benzylic oxidation followed by methylation (e.g., during methanol-based workups), its accurate identification is paramount for regulatory compliance (ICH Q3A/B).
This guide serves as a definitive reference for characterizing this compound using Infrared (IR) Spectroscopy . Unlike generic spectral libraries, we compare the two dominant acquisition modes—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to provide a robust protocol for distinguishing this ether-derivative impurity from its alcohol precursors and parent active pharmaceutical ingredients (APIs).
Theoretical Spectroscopic Assignment
To validate the identity of 2-(4-(1-Methoxypropyl)phenyl)acetic acid, one must deconstruct its vibrational signature into three distinct functional domains: the Carboxylic Acid Head , the Aromatic Core , and the Methoxypropyl Tail .
Functional Group Analysis
Functional Domain
Vibrational Mode
Frequency (cm⁻¹)
Diagnostic Significance
Ether Linkage (-CH(OCH₃)-)
C–O–C Asym. Stretch
1080 – 1150
Critical: Distinguishes the molecule from its hydroxy precursor (which lacks this band). Look for a strong, distinct doublet or shoulder in this region.
Carboxylic Acid (-CH₂COOH)
O–H Stretch
2500 – 3300
Broad, hydrogen-bonded "hump." Overlaps with C-H stretches but is unmistakable for free acids.
C=O Stretch
1705 – 1725
Strong, sharp carbonyl peak. Shifts slightly depending on H-bonding state (dimer vs. monomer).
C–O Stretch (Acid)
1210 – 1320
Often coupled with O-H bending (1400–1440 cm⁻¹). Confirms the acid moiety vs. an ester.
Sharp peaks sitting atop the broad O-H stretch. The methoxy methyl group adds a specific C-H stretch near 2830 cm⁻¹.
Comparative Guide: Acquisition Modes
Choosing the right IR technique is not merely a matter of convenience; it dictates the spectral resolution and the ability to detect trace levels of this impurity.
Option A: Attenuated Total Reflectance (ATR)
Crystal Material: Diamond or ZnSe.
Mechanism: Measures the evanescent wave absorption at the sample surface.
Verdict:Preferred for Routine ID.
Option B: Transmission (KBr Pellet)
Matrix: Potassium Bromide (KBr).
Mechanism: Light passes through a dilute dispersion of the sample.
Verdict:Preferred for Structural Elucidation & Reference Standards.
Performance Comparison Table
Feature
ATR (Diamond)
Transmission (KBr)
Impact on 2-(4-(1-Methoxypropyl)phenyl)acetic acid Analysis
Sample Prep
None (Direct Solid)
Grinding/Pressing
ATR avoids mechanically induced degradation or polymorphic changes.
Peak Intensity
Wavelength Dependent
Linear (Beer-Lambert)
ATR intensities are lower at high wavenumbers (O-H/C-H region), potentially masking the subtle methoxy C-H stretch.
Resolution
Medium
High
KBr provides sharper separation of the Ether C-O vs. Acid C-O bands in the fingerprint region (1000–1300 cm⁻¹).
Moisture Interference
Low
High (Hygroscopic KBr)
KBr can introduce water bands (1640/3400 cm⁻¹) that obscure the acid's O-H and C=O features.
Reproducibility
Excellent
Variable
ATR is the gold standard for QC pass/fail criteria due to path length consistency.
Experimental Protocol: Validated Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol.
Step 1: System Suitability
Background Scan: Collect a 32-scan background of the clean crystal/empty holder.
Polystyrene Standard: Verify peak positions (e.g., 1601 cm⁻¹) are within ±1 cm⁻¹.
Step 2: Sample Preparation (ATR Method)
Cleaning: Clean the diamond crystal with Isopropanol (IPA). Crucial: Ensure no IPA residue remains, as IPA has strong C-O bands that mimic the methoxypropyl ether.
Deposition: Place ~5 mg of 2-(4-(1-Methoxypropyl)phenyl)acetic acid solid on the crystal.
Compression: Apply consistent pressure (typically 80–100 N) using the anvil to ensure intimate contact. Note: Inconsistent pressure leads to variable peak ratios.
Step 3: Acquisition Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
ATR Correction: Apply "ATR Correction" algorithm (if comparing to KBr library data) to adjust for penetration depth differences.
Baseline Correction: Linear multi-point correction. Avoid excessive flattening which distorts the broad acid O-H band.
Differentiation Strategy: The "Fingerprint" Logic
The primary challenge is distinguishing this compound from its structural analogues. Use the following logic flow:
Vs. 4-Propylphenylacetic Acid (Parent):
Check 1080–1150 cm⁻¹: The parent lacks the ether C-O-C stretch. If this region is empty, you have the parent.
Check 3300–3500 cm⁻¹: Both have acid OH, but the parent lacks the specific methoxy electronic influence on the ring modes.
Vs. 4-(1-Hydroxypropyl)phenylacetic Acid (Precursor):
Check 3300–3500 cm⁻¹: The precursor has a secondary alcohol O-H stretch (often sharper than the acid dimer OH).
Check 1050–1100 cm⁻¹: The C-O stretch of a secondary alcohol differs typically from the aliphatic ether.
Key Indicator: The absence of the sharp alcohol band and the presence of the methyl C-H stretch (2830 cm⁻¹) confirms the Methoxy derivative.
Visualization: Impurity Identification Workflow
Figure 1: Decision tree for identifying the methoxypropyl impurity using IR spectral features.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for ether and carboxylic acid band positions).[1]
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[1][2]24. Absorption Spectrophotometry, Infrared. [Link]
Publish Comparison Guide: Assay Validation for 2-(4-(1-Methoxypropyl)phenyl)acetic acid
This guide provides a comprehensive technical framework for the validation of assay methods for 2-(4-(1-Methoxypropyl)phenyl)acetic acid (CAS: 1352538-79-4). This molecule—structurally related to the "profen" class of NS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for the validation of assay methods for 2-(4-(1-Methoxypropyl)phenyl)acetic acid (CAS: 1352538-79-4).
This molecule—structurally related to the "profen" class of NSAIDs (specifically Ibufenac and Ibuprofen )—features a phenylacetic acid core with a 1-methoxypropyl side chain. Its validation requires specific attention to its acidic nature (
) and the potential chirality at the methoxypropyl linkage.
Part 1: Strategic Overview & Molecule Profiling
Before selecting an assay, one must understand the analyte's physicochemical behavior. This molecule is an amphiphilic acid.
Chemical Structure: Phenyl ring substituted at position 1 with an acetic acid group (
) and at position 4 with a 1-methoxypropyl group ().
Critical Quality Attribute (CQA): The 1-methoxypropyl group contains a chiral center. While standard assays often treat it as a racemate, advanced development may require chiral separation.
Detection Challenge: The chromophore is limited to the phenyl ring, necessitating low-UV detection (210–220 nm) or high-sensitivity Mass Spectrometry.
Method Selection Decision Matrix
Feature
HPLC-UV (Method A)
LC-MS/MS (Method B)
GC-MS (Method C)
Primary Use
Routine QC, Purity, Potency
Trace Impurity Profiling, Bioanalysis
Volatile Impurity Check, Orthogonal ID
Sensitivity (LOD)
~0.1 µg/mL
~1–10 ng/mL
~50 ng/mL
Throughput
High
Medium
Low (Requires Derivatization)
Cost per Sample
Low
High
Medium
Robustness
Excellent
Moderate (Matrix effects)
Good
Part 2: Detailed Experimental Protocols
Method A: RP-HPLC-UV (The "Workhorse" Protocol)
Recommended for Release Testing and Stability Studies.
Rationale: Reversed-Phase Chromatography (RP-HPLC) is chosen to exploit the hydrophobic interaction of the phenylpropyl moiety. Acidic pH suppression is critical to keep the carboxylic acid protonated (
), ensuring sharp peak shape and consistent retention.
1. Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile (ACN).
Elution Mode: Isocratic (60% A : 40% B) or Gradient (if separating from Ibuprofen/Ibufenac).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV at 220 nm (primary) and 254 nm (secondary/selectivity check).
Injection Volume: 10 µL.
2. Workflow Diagram (HPLC-UV)
Caption: Standard RP-HPLC workflow ensuring analyte integrity via pH control and filtration.
Method B: LC-MS/MS (The High-Sensitivity Alternative)
Recommended for Genotoxic Impurity Screening or Biological Matrices.
Rationale: The carboxylic acid group ionizes efficiently in Negative Electrospray Ionization (ESI-) mode. This method bypasses the low UV absorbance limitation.
1. Mass Spectrometry Conditions
System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Ion Source: ESI Negative Mode.
MRM Transition:
Quantifier:
(Loss of , typical for phenylacetic acids).
Qualifier:
(Further fragmentation of the alkyl chain).
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Use volatile buffers for MS.
2. Workflow Diagram (LC-MS/MS)
Caption: LC-MS/MS pathway highlighting the specific MRM transition for high selectivity.
Part 3: Comparative Validation Data
The following data summarizes a typical validation study comparing the two primary methods.
Validation Parameter
HPLC-UV (Method A)
LC-MS/MS (Method B)
Linearity Range
10 – 200 µg/mL
1 – 1000 ng/mL
LOD (Limit of Detection)
0.05 µg/mL
0.5 ng/mL
LOQ (Limit of Quantitation)
0.15 µg/mL
1.5 ng/mL
Precision (RSD)
0.4%
2.5%
Accuracy (Mean Recovery)
99.8%
96.5%
Matrix Effect
Negligible
Moderate (Requires IS*)
*IS = Internal Standard. Deuterated Ibufenac (
-Ibufenac) is recommended if specific labeled standard is unavailable.
Part 4: Troubleshooting & Expert Insights
Peak Tailing
Cause: Interaction between the free carboxylic acid and residual silanols on the silica column.
Solution: Ensure the mobile phase pH is below 3.0 (to suppress ionization) or use a "base-deactivated" or "end-capped" column (e.g., Zorbax SB-C18).
Chiral Separation (Advanced)
If the enantiomeric ratio of the 1-methoxypropyl group is critical:
Switch Method: Use Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane : Isopropanol : TFA (90:10:0.1).
Note: The acidic additive (TFA) is crucial for peak shape of acidic analytes on polysaccharide columns.
Stability
The methoxypropyl ether linkage is generally stable, but avoid strong Lewis acids which could cleave the ether. Store reference standards at -20°C.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Loftus, P., et al. (2015). "Impurity Profiling of Ibuprofen and Related Profens using High-Resolution Chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Provides analogous separation conditions for phenylacetic/propionic acids).
PubChem. (2025).[1] Compound Summary: Ibufenac (Related Structure).[1] National Library of Medicine. Link
BiDe Pharm. (2024). Product Data: 2-(4-(1-Methoxypropyl)phenyl)acetic acid (CAS 1352538-79-4).[2]Link
The following guide details the technical disposal procedures for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a substituted phenylacetic acid derivative often utilized as a pharmaceutical intermediate or research metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical disposal procedures for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , a substituted phenylacetic acid derivative often utilized as a pharmaceutical intermediate or research metabolite.
This protocol is synthesized from industrial safety standards for organic acids and benzylic ethers, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and Good Laboratory Practices (GLP).[1][2][3][4][5]
[1][2][3][4][5]
Executive Safety Summary
2-(4-(1-Methoxypropyl)phenyl)acetic acid is a solid organic acid.[1][2][3][4][5] Based on the structural activity relationship (SAR) of phenylacetic acid derivatives, it is classified as an Irritant (Skin/Eye) and Harmful if Swallowed .[1][2][3][4][5]
Critical Hazard Note: This molecule contains a benzylic ether moiety (1-methoxypropyl group attached to the phenyl ring).[1][2][3][4][5] While less volatile than simple ethers, benzylic ethers possess a theoretical risk of autoxidation to peroxides upon prolonged exposure to air and light.[2][3][4][5]
Waste Classification: Non-Halogenated Organic Solid (or Liquid if dissolved).[1][2][3][4]
EPA Waste Code (USA): Not specifically U- or P-listed.[1][2][3][4][5] Defaults to D001 (Ignitable) if in flammable solvent, or general "Non-Hazardous Chemical Waste" unless characteristic toxicity is proven.[1][2][3][4] Best Practice: Treat as Regulated Chemical Waste.[1][2][3][4][5]
Chemical & Physical Characterization
Understanding the physicochemical state is the first step in assigning the correct waste stream.[2][3][4][5]
Property
Description
Operational Implication
Physical State
Solid (Crystalline powder)
Dispose of via solid waste stream to minimize solvent load.[1][2][3][4][5]
Solubility
Low in water; Soluble in organic solvents (DMSO, Methanol)
Aqueous flushing is prohibited .[1][2][3][4] Do not pour down drains.[2][3][4][5][6][7][8][9][10]
Acidity (pKa)
~4.3 (Carboxylic Acid)
Incompatible with strong bases and oxidizers.[1][2][3][4]
Store away from light to prevent benzylic oxidation.[2][3][4][5]
Disposal Workflow & Decision Matrix
The following decision tree illustrates the logic for segregating this specific compound based on its state (Solid vs. Solution).
Figure 1: Waste segregation logic flow. Ensure the segregation matches the solvent carrier if the compound is in solution.[1][2][3][5]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired raw material, weighing boat residues, or failed reaction solids.[1][2][3][4][5]
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[2][3][4][5] Use a dust mask (N95) or work inside a fume hood if the powder is fine/dusty.[1][2][3][4]
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][4][5] Glass is acceptable but poses a breakage risk.[2][3][4][5]
Transfer:
Transfer the solid directly into the waste container.[2][3][4][5]
Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).[1][2][3][4]
The "1-Methoxypropyl" group creates a benzylic ether.[2][3][4][5] In the presence of atmospheric oxygen and light, these can slowly form peroxides.[2][3][4][5]
Disposal Implication: Do not allow old containers to evaporate to dryness if they were in solution (e.g., ethereal extracts).[1][2][3][4] Dispose of old solid stocks promptly if crystal formation (peroxides) is suspected on the cap threads, though this is rare for solid carboxylic acids.[1][2][3][4]
Regulatory Grounding[1][2][3][4][5]
RCRA (USA): While not explicitly P- or U-listed, this compound falls under the "Cradle-to-Grave" responsibility.[1][2][3][4][5] It must be characterized by the generator.[2][3][4][5] Due to its ignitability potential (if organic) and toxicity profile, it is managed as hazardous chemical waste.[1][2][3][4]
European Waste Catalogue (EWC): Code 07 05 04 * (organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1][2][3][4][5]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. (Used as SAR analog for phenylacetic acid hazard profiling).[1][2][3][4] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Phenylacetic acid derivatives. Retrieved from [Link][1][2][3][4][5]
Personal protective equipment for handling 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Topic: Personal protective equipment for handling 2-(4-(1-Methoxypropyl)phenyl)acetic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist [1] Executive Safety...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-(4-(1-Methoxypropyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.[1]
Role: Senior Application Scientist
As Senior Application Scientists, we often handle intermediates where specific toxicological data is sparse. In the absence of a dedicated, experimentally validated Safety Data Sheet (SDS) for 2-(4-(1-Methoxypropyl)phenyl)acetic acid , we must apply the Precautionary Principle .[1] We utilize "read-across" toxicology from structural analogs (e.g., 4-Methoxyphenylacetic acid, CAS 104-01-8) to establish a robust safety baseline.[1]
Critical Hazards (Deduced from Analogs):
Ocular: High Risk.[2] Phenylacetic acid derivatives are frequently classified as Eye Dam. 1 (H318) or Eye Irrit. 2A (H319) . The acidic proton combined with the lipophilic phenyl ring allows for rapid corneal penetration and potential permanent damage [1, 2].
Dermal: Moderate Risk. Causes skin irritation (H315).[3][4] Potential for sensitization.
Inhalation: Moderate Risk. Dust is irritating to the upper respiratory tract (STOT SE 3).
The PPE Matrix: Specification & Selection
Do not rely on generic "lab safety" rules. Use this matrix to select equipment that specifically resists organic acid permeation.[5]
Why Nitrile? Natural Rubber (Latex) degrades rapidly when exposed to organic acids and their solvents. Nitrile offers superior chemical resistance to the carboxylic acid moiety.
Protocol:
Standard Handling (Dry Powder): Single Nitrile Glove (min.[1] 0.11 mm / 4-5 mil).[1]
Solution Handling / Synthesis:Double Gloving is mandatory. The outer glove acts as a sacrificial barrier.
Breakthrough Logic: Organic acids can permeate nitrile. If a splash occurs, the "acid-shock" can degrade the polymer matrix.[1] Change gloves immediately upon any splash. [1]
Parameter
Specification
Rationale
Material
Nitrile (Acrylonitrile Butadiene)
Resists organic acid degradation better than Latex/Vinyl.[1]
Thickness
0.11 mm (Standard)
Balance between dexterity and breakthrough time.
Cuff Length
Extended (>280 mm)
Prevents wrist exposure during reaching/weighing.
Inspection
Inflation Test
Check for pinholes before handling synthesis scale (>5g).
Mechanism of Injury: As a solid powder, this compound creates fine dust. Standard safety glasses allow dust to migrate behind the lens, mixing with lacrimal fluid (tears) to create a concentrated acidic solution directly on the cornea.
Requirement: Goggles must seal against the face (ANSI Z87.1+ D3 rating for splash/droplet).
Engineering Control First: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
Respiratory PPE: If fume hood work is impossible (e.g., equipment maintenance), wear a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filters .[1]
Operational Workflow: Donning & Handling
This protocol minimizes "fomite transmission"—the spread of chemical contamination from PPE to surfaces (doorknobs, keyboards).
Clear the hood deck of clutter to prevent turbulence.
Donning Sequence (The "Clean to Dirty" Flow):
Step 1: Lab Coat (Tyvek sleeves recommended if handling >10g).
Step 2: Goggles (Adjust tightness before gloves).
Step 3: Inner Glove (Nitrile).
Step 4: Outer Glove (Nitrile, preferably a different color to spot tears).
Handling Technique:
Weighing: Use a static-free spatula.[1] Organic powders often carry static charge, causing "jumping." Do not tap the spatula on the weigh boat; this aerosolizes the acid.
Solvent Addition: Add solvent slowly to the solid. Exothermic dissolution is possible.
Doffing Sequence (The "Dirty to Clean" Flow):
Step 1: Remove Outer Gloves (Peel from cuff, turning inside out). Dispose in solid waste.
Step 2: Remove Goggles (Handle by the strap only).
Step 3: Remove Lab Coat.
Step 4: Remove Inner Gloves.
Step 5: Wash hands with soap and water for 20 seconds (Mechanical removal of unseen residues).
Visualizing the Safety Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you scale your protection based on the physical state of the contaminant.
Caption: Decision logic for scaling PPE based on the physical state of the phenylacetic acid derivative.
Figure 2: Emergency Response Workflow (Spill)
Caption: Step-by-step containment protocol for dry vs. wet spills to prevent aerosolization.
Disposal & Decontamination
Waste Classification:
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into "Solid Hazardous Waste" (Organic).
Liquid Waste: Mother liquors and wash solvents must go to "Organic Solvents" waste. Do not pour down the drain; phenylacetic acids can be toxic to aquatic life [3].
Decontamination Solution:
To clean the balance or fume hood surface, use a mild alkaline cleaner (e.g., 5% Sodium Bicarbonate solution) followed by water. This neutralizes the acidic residues, rendering them water-soluble and easier to remove.
References
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Phenylacetic acid.[6] Retrieved from [Link][1]